LY294002
Description
Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-yl-8-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQHHVNHHHRRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042650 | |
| Record name | LY294002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154447-36-6 | |
| Record name | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154447-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-294002 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 154447-36-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | LY294002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-294002 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M2U1DVID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Function of LY294002: A Technical Guide to a Seminal PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY294002 is a potent and cell-permeable morpholino-based chemical compound that has been instrumental in elucidating the function of the phosphoinositide 3-kinase (PI3K) signaling pathway. As a reversible and competitive inhibitor of the ATP-binding site of PI3K enzymes, this compound has been widely adopted in cell biology research to investigate the myriad of cellular processes regulated by the PI3K/Akt/mTOR axis. This technical guide provides an in-depth overview of the function of this compound in cells, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental application.
Mechanism of Action
This compound's primary function is the inhibition of phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases that play a critical role in signal transduction. By competing with ATP for the kinase domain of PI3Ks, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] The generation of PIP3 is a crucial step in the activation of numerous downstream signaling pathways, most notably the Akt (also known as Protein Kinase B, PKB) and mammalian target of rapamycin (mTOR) pathways.
The inhibition of PI3K by this compound leads to a cascade of downstream effects, including:
-
Inhibition of Akt Activation: Reduced levels of PIP3 prevent the recruitment and subsequent phosphorylation of Akt at the plasma membrane, thereby inhibiting its kinase activity.[1]
-
Modulation of the mTOR Pathway: As a key downstream effector of Akt, the inhibition of Akt by this compound consequently suppresses the activity of the mTOR signaling complex 1 (mTORC1), a master regulator of cell growth and proliferation.[2][3]
-
Induction of Apoptosis and Autophagy: By disrupting the pro-survival signals mediated by the PI3K/Akt pathway, this compound can induce programmed cell death (apoptosis) and cellular self-digestion (autophagy) in various cell types.[4][5]
-
Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest, typically at the G1 phase, thereby inhibiting cell proliferation.[5]
While this compound is a powerful tool for studying PI3K signaling, it is important to note that it is not entirely specific. It has been shown to inhibit other kinases, such as DNA-dependent protein kinase (DNA-PK), Casein Kinase 2 (CK2), and mTOR itself, albeit at different concentrations.[4][6][7]
Quantitative Data
The inhibitory activity of this compound against various kinases is concentration-dependent. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.
| Target Kinase | IC50 Value (µM) | Reference(s) |
| PI3Kα | 0.5 | [4][6] |
| PI3Kβ | 0.97 | [4][6] |
| PI3Kδ | 0.57 | [4][6] |
| PI3K (general) | 1.40 | [1][7] |
| DNA-PK | 1.4 | [4][6] |
| CK2 | 0.098 | [4][6] |
| mTOR | ~2.0 (in some contexts) | [5] |
Signaling Pathway Diagram
The following diagram illustrates the central role of PI3K in the signaling cascade and the point of intervention for this compound.
Experimental Protocols
The following are generalized protocols for key experiments frequently performed using this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Treatment with this compound
Objective: To treat cultured cells with this compound to inhibit PI3K signaling.
Materials:
-
Cultured cells in appropriate growth medium
-
This compound (stock solution typically prepared in DMSO)
-
Vehicle control (DMSO)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare working concentrations of this compound by diluting the stock solution in fresh growth medium. A typical working concentration ranges from 10 to 50 µM.
-
Prepare a vehicle control by adding the same volume of DMSO to fresh growth medium as used for the highest concentration of this compound.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 1, 6, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, proceed with downstream assays such as Western blotting, cell viability assays, or migration assays.
Western Blot Analysis of Akt Phosphorylation
Objective: To assess the inhibitory effect of this compound on the PI3K pathway by measuring the phosphorylation status of Akt.
Materials:
-
Cell lysates from this compound- and vehicle-treated cells
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt and a loading control to ensure equal protein loading.
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Migration (Wound Healing) Assay
Objective: To assess the effect of this compound on cell migration.
Materials:
-
Cells grown to a confluent monolayer in a 6-well plate
-
Sterile 200 µL pipette tip
-
This compound-containing and control medium
-
Microscope with a camera
Procedure:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing either this compound or vehicle control.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points and calculate the rate of wound closure as a measure of cell migration.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for investigating the cellular effects of a kinase inhibitor like this compound.
Conclusion
This compound remains a cornerstone tool for researchers investigating the vast biological roles of the PI3K/Akt/mTOR signaling pathway. Its ability to potently and reversibly inhibit PI3K activity has provided invaluable insights into cellular processes ranging from proliferation and survival to metabolism and migration. While acknowledging its off-target effects, careful experimental design and interpretation of results allow this compound to be a powerful pharmacological agent in the arsenal of cell biologists and drug discovery professionals. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this compound in a research setting.
References
LY294002: A Technical Guide to a Seminal PI3K/Akt Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of LY294002, a foundational pharmacological tool used in the study of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. While newer, more specific inhibitors have since been developed, a thorough understanding of this compound's mechanism, potency, and experimental application remains critical for interpreting a vast body of scientific literature and for its continued use in specific research contexts.
Mechanism of Action
This compound is a synthetic, morpholine-containing organic molecule that functions as a potent and reversible inhibitor of PI3Ks.[1][2] Its primary mechanism involves competing with adenosine triphosphate (ATP) for binding to the catalytic domain of the PI3K enzyme.[3] By occupying the ATP-binding pocket, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger required for the activation of downstream signaling cascades.
The canonical PI3K/Akt pathway, which is inhibited by this compound, is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6] The inhibition of PI3K prevents the recruitment and subsequent phosphorylation of Akt (also known as Protein Kinase B or PKB), a key downstream effector, thereby blocking the entire signaling cascade.[7][8]
Quantitative Potency and Selectivity Profile
This compound is considered a broad-spectrum inhibitor of Class I PI3Ks. Its potency, typically measured by the half-maximal inhibitory concentration (IC50), varies slightly among the different PI3K isoforms. However, a critical consideration for researchers is that this compound is not entirely selective for PI3K and exhibits inhibitory activity against other kinases, particularly at higher concentrations.[9][10] These off-target effects are crucial when interpreting experimental results.
Table 1: IC50 and Ki Values for this compound Against Various Kinases
| Target Kinase | IC50 Value (µM) | Ki Value (µM) | Notes |
|---|---|---|---|
| PI3Kα (p110α) | 0.5[9][11] | - | Primary on-target |
| PI3Kβ (p110β) | 0.97[9][11] | - | Primary on-target |
| PI3Kδ (p110δ) | 0.57[9][11] | - | Primary on-target |
| PI3K (Bovine, Sf9 cells) | 10[9] | - | Varies by source/assay |
| PI3K (HeLa cells) | - | 6[9] | Binding affinity |
| DNA-PK | 1.4[11][12] | - | Off-target |
| mTOR | 2.5[9] | - | Off-target |
| Casein Kinase 2 (CK2) | 0.098[9][11] | - | Potent off-target |
| Pim-1 Kinase | Reported Inhibition[10] | - | Off-target |
| BET Bromodomains | Reported Inhibition[1] | - | Off-target |
Experimental Protocols & Workflow
The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize concentrations, incubation times, and specific reagents for their particular cell lines and experimental systems.
This protocol is for determining the IC50 value of this compound against purified PI3K enzymes.
-
Reagents & Materials:
-
Purified, recombinant PI3K enzyme (e.g., p110α/p85α).
-
Kinase reaction buffer.
-
Substrate: Phosphatidylinositol (PI).
-
[γ-³²P]ATP.
-
This compound stock solution (in DMSO).
-
PBS for reaction termination.
-
Thin Layer Chromatography (TLC) plate and chamber.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the purified PI3K enzyme, PI substrate, and the diluted this compound (or DMSO for control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP (final ATP concentration typically ~1 µM).[10]
-
Incubate the reaction at room temperature (~24°C) for 1 hour.[10]
-
Terminate the reaction by adding PBS.[10]
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate and separate the phosphorylated product (PIP) from unreacted PI using an appropriate solvent system.
-
Expose the TLC plate to a phosphor screen and quantify the radioactive signal corresponding to PIP.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using a sigmoidal dose-response curve fit.[10]
-
This protocol assesses the functional inhibition of the PI3K pathway in a cellular context.
-
Reagents & Materials:
-
Cultured cells of interest.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[13]
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes.
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 10-50 µM) or DMSO (vehicle control) for a specified duration (e.g., 1-24 hours).[13] A pre-incubation of 1-2 hours is common before adding a stimulus.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation (e.g., 12,000 x g for 15 min at 4°C).[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli sample buffer, boil, and load onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin) to confirm equal protein loading and to assess the specific reduction in phosphorylation.
-
Cellular Effects and Considerations
Inhibition of the PI3K/Akt pathway by this compound leads to several well-documented cellular outcomes:
-
Inhibition of Cell Proliferation: By blocking pro-growth signals, this compound can induce cell cycle arrest, often in the G1 phase.[9]
-
Induction of Apoptosis: The Akt pathway promotes survival by inhibiting pro-apoptotic proteins. This compound treatment can inactivate Akt, leading to caspase activation and programmed cell death.[9][14][15]
-
Inhibition of Autophagy: this compound is known to block the formation of autophagosomes, a key step in the autophagy process.[9][12]
Key Considerations for Use:
-
Solubility: this compound is soluble in DMSO and ethanol but not in water. Prepare concentrated stock solutions in an appropriate organic solvent.[2][16]
-
Stability and Storage: Store stock solutions at -20°C. It is more stable in solution than the irreversible inhibitor wortmannin.[2][9]
-
Reversibility: As a reversible inhibitor, its effects can be washed out, which is useful for temporal studies of pathway signaling.[1]
-
Off-Target Effects: Always consider the potential for off-target effects, especially when using concentrations above 10 µM. Results should be validated with more specific inhibitors or genetic approaches (e.g., siRNA/shRNA) where possible.[1][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. cusabio.com [cusabio.com]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 13. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway [frontiersin.org]
- 15. The in vitro and in vivo effects of 2-(4-morpholinyl)-8-phenyl-chromone (this compound), a specific inhibitor of phosphatidylinositol 3'-kinase, in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
The Off-Target Profile of LY294002: A Technical Guide for Researchers
An In-depth Examination of the Non-Specific Effects of a Widely Used PI3K Inhibitor
LY294002 is a potent, cell-permeable, and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks). For decades, it has been an invaluable tool in elucidating the role of the PI3K/Akt signaling pathway in a myriad of cellular processes, including cell growth, proliferation, survival, and metabolism. However, a growing body of evidence has revealed that this compound is not entirely specific for PI3Ks and can interact with a range of other proteins, leading to off-target effects that can confound experimental results.[1][2] This guide provides a comprehensive overview of the known off-target effects of this compound, presenting quantitative data, detailed experimental protocols for off-target identification, and visualizations of the involved signaling pathways to aid researchers in the interpretation of their findings and the design of more precise experiments.
Quantitative Analysis of this compound's Target Affinity
The inhibitory activity of this compound against its intended targets, the class I PI3K isoforms, and its various off-targets has been quantified through numerous studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against these kinases.
| On-Target: PI3K Isoforms | IC50 (μM) |
| PI3Kα | 0.5 |
| PI3Kβ | 0.97 |
| PI3Kδ | 0.57 |
| PI3Kγ | 1.4 |
| Known Off-Targets | IC50 (μM) |
| Casein Kinase 2 (CK2) | 0.098 |
| Mammalian Target of Rapamycin (mTOR) | Inhibited[1][3] |
| DNA-dependent Protein Kinase (DNA-PK) | Inhibited[1][3] |
| Pim-1 | Inhibited[1][3] |
| Glycogen Synthase Kinase 3β (GSK3β) | Inhibited[1] |
| Bromodomain-containing protein 4 (Brd4) | Binds[1] |
Note: "Inhibited" indicates that studies have shown inhibitory effects, but specific IC50 values were not consistently reported in the reviewed literature. "Binds" indicates a demonstrated interaction without confirmed functional inhibition data.
Signaling Pathways Implicated in Off-Target Effects
To visualize the cellular context of this compound's activity, it is crucial to understand both its primary target pathway and the pathways affected by its off-target interactions.
The Canonical PI3K/Akt Signaling Pathway
The primary intended target of this compound is PI3K. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt, which in turn regulates numerous cellular processes.
Caption: The canonical PI3K/Akt signaling pathway and the inhibitory action of this compound.
Key Off-Target Signaling Pathways
This compound has been shown to interact with several other kinases, thereby modulating their respective signaling cascades. The diagram below illustrates the intersection of this compound with some of its prominent off-targets.
Caption: this compound inhibits multiple kinases beyond PI3K, affecting diverse signaling pathways.
Experimental Protocols for Identifying Off-Target Effects
Several methodologies can be employed to determine the selectivity of a kinase inhibitor like this compound.[4] These range from broad, unbiased screening approaches to more targeted validation assays.
Chemical Proteomics for Unbiased Target Discovery
A powerful method to identify the direct binding partners of a small molecule is chemical proteomics.[1][2] This approach involves immobilizing a derivative of the compound on a solid support and using it as "bait" to capture interacting proteins from cell lysates.
Experimental Workflow
Caption: A typical workflow for identifying off-targets using chemical proteomics.
Detailed Methodology: Affinity Chromatography with an Immobilized this compound Analogue
This protocol is adapted from studies that successfully identified novel targets of this compound.[1][2]
-
Synthesis and Immobilization of this compound Analogue:
-
Synthesize an analogue of this compound containing a linker for immobilization, such as PI828.[2]
-
Covalently couple the analogue to epoxy-activated Sepharose beads according to the manufacturer's instructions.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., WEHI231 lymphoma cells) to a sufficient density.[2]
-
Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the immobilized this compound analogue beads with the cell lysate (e.g., 15 mg of total protein) for a defined period (e.g., 2 hours) at 4°C with gentle rotation.[2]
-
As a negative control, incubate lysate with control beads (Sepharose beads without the immobilized compound).
-
For competition experiments to validate specific binding, pre-incubate the lysate with an excess of free this compound (e.g., 1 mM) before adding the beads.[2]
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins by adding a denaturing buffer (e.g., 2x Laemmli sample buffer) and boiling for 5-10 minutes.[2]
-
-
Protein Separation and Identification:
Kinase Selectivity Profiling
To quantify the inhibitory activity of this compound against a broad panel of kinases, in vitro kinase assays are commonly used.[4][5] These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.
Detailed Methodology: Radiometric Kinase Assay
This is a classic and direct method for measuring kinase activity.[3][4]
-
Assay Setup:
-
Prepare a reaction mixture containing a specific kinase, its substrate (a peptide or protein), and a buffer optimized for that kinase's activity.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) at a concentration close to the Km,ATP of the kinase to ensure accurate IC50 determination.[4]
-
-
Kinase Reaction and Termination:
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction proceeds within the linear range.
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose paper membrane, which binds the phosphorylated substrate.
-
-
Quantification of Substrate Phosphorylation:
-
Wash the membrane to remove unincorporated radiolabeled ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Implications for Researchers
The off-target effects of this compound have significant implications for the interpretation of experimental data. Researchers should consider the following:
-
Phenotypes may not be solely due to PI3K inhibition: Cellular responses observed after treatment with this compound could be a result of its effects on CK2, GSK3, mTOR, or other off-targets.[1]
-
Validation with multiple inhibitors is crucial: To confidently attribute an effect to PI3K inhibition, it is advisable to use other, more specific PI3K inhibitors in parallel, such as wortmannin (though it also has its own off-targets) or isoform-specific inhibitors.[5][6]
-
Consider the cellular context: The expression levels and importance of the off-target kinases can vary between different cell types, potentially leading to cell-specific effects of this compound.
-
Dose-response experiments are essential: Using the lowest effective concentration of this compound can help to minimize off-target effects.
Conclusion
References
- 1. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
exploring the chemical properties of LY294002
An In-Depth Technical Guide to the Chemical Properties of LY294002
Introduction
This compound is a potent and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks)[1][2]. As the first synthetic molecule developed to inhibit this critical enzyme family, it has become an invaluable research tool for elucidating the role of the PI3K/Akt/mTOR signaling pathway in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism[3][4]. While it is a powerful inhibitor, it is essential for researchers to recognize that this compound is not entirely selective for PI3Ks and can influence other cellular targets[1][3]. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound, with the IUPAC name 2-(Morpholin-4-yl)-8-phenyl-4H-1-benzopyran-4-one, is a morpholine-containing chemical compound[1]. Its properties make it more stable in solution than other PI3K inhibitors like Wortmannin, which acts irreversibly[1][5].
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₇NO₃ | [1][6] |
| Molar Mass | 307.349 g/mol | [1][6] |
| CAS Number | 154447-36-6 | [6][7] |
| Appearance | Off-white solid | [2] |
| Purity | ≥98% | [2][6] |
Solubility and Storage
Proper handling and storage of this compound are critical to maintain its potency and ensure experimental reproducibility.
| Property | Value | Source |
| Solubility | Soluble in DMSO (≥15.37 mg/mL) and Ethanol (≥13.55 mg/mL). Insoluble in water. | [5][7][8] |
| Stock Solution Prep. | For a 10 mM stock, reconstitute 1.5 mg in 488 µl DMSO. For a 50 mM stock, reconstitute 1.5 mg in 98 µl DMSO. | [9] |
| Storage | Store lyophilized or in solution at -20°C, desiccated. The lyophilized form is stable for 24 months. | [7][9] |
| Solution Stability | Once in solution, use within 3 months to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. | [7][9] |
Mechanism of Action and Target Selectivity
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of PI3Ks[2][10]. While it is a broad-spectrum inhibitor of Class I PI3Ks, it also demonstrates activity against other related and unrelated kinases. This lack of complete selectivity is a crucial consideration in experimental design[1][3].
Primary Targets: PI3K Isoforms
This compound effectively inhibits multiple isoforms of Class I PI3K.
| Target | IC₅₀ Value (µM) | Source |
| PI3Kα (p110α) | 0.5 - 0.73 | [5][11] |
| PI3Kβ (p110β) | 0.31 - 0.97 | [5][11] |
| PI3Kδ (p110δ) | 0.57 - 1.06 | [5][11] |
| PI3Kγ (p110γ) | 6.60 | [12] |
| General PI3K | 1.40 | [1][2][7] |
Off-Target Kinase Activity
This compound is known to inhibit other kinases, which can lead to PI3K-independent effects.
| Off-Target | IC₅₀ Value | Source |
| CK2 (Casein Kinase 2) | 98 nM | [5][11] |
| DNA-PK | 1.4 µM | [11][12] |
| mTOR | 2.5 µM | [5] |
| Pim-1 | Inhibited | [3][5] |
| BET Bromodomains | Inhibited (at ≥10 μM) | [1][8] |
Signaling Pathway Inhibition
This compound exerts its biological effects primarily by blocking the PI3K/Akt/mTOR pathway. This inhibition prevents the phosphorylation and activation of Akt, a key downstream effector, which in turn affects numerous cellular processes.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Inhibition of this pathway by this compound leads to decreased phosphorylation of Akt (at Ser473), which subsequently prevents the activation of downstream targets[5][7]. This can induce a G1 phase cell cycle arrest, inhibit cell proliferation, and promote apoptosis[5][12].
Experimental Protocols
Detailed methodologies are crucial for the effective use of this compound in research.
In Vitro PI3K Kinase Assay (Radiometric)
This protocol determines the IC₅₀ of this compound on purified, recombinant PI3K enzymes.
Methodology:
-
Reaction Setup : Prepare a reaction mixture containing purified recombinant PI3K enzyme, a lipid substrate (e.g., phosphatidylinositol), and a buffer solution.
-
Inhibitor Addition : Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.
-
Initiate Reaction : Start the kinase reaction by adding [γ-³²P]ATP (e.g., 1 µM ATP)[3][5].
-
Incubation : Incubate the reaction for 1 hour at room temperature (24°C)[3][5].
-
Termination : Stop the reaction by adding a solution like PBS[3][5].
-
Detection : Separate the radiolabeled lipid product from the unincorporated [γ-³²P]ATP using thin-layer chromatography (TLC) or lipid extraction.
-
Quantification : Quantify the amount of radiolabeled product using a phosphorimager or scintillation counting.
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Determine the IC₅₀ value using a sigmoidal dose-response curve fit[3][5].
Western Blot for Akt Phosphorylation
This protocol assesses the effect of this compound on the PI3K pathway activity within cultured cells by measuring the phosphorylation status of Akt.
Methodology:
-
Cell Culture : Plate cells (e.g., human cancer cell lines) and grow to desired confluency[13].
-
Treatment : Pre-treat cells with this compound at various concentrations (e.g., 10-50 µM) for a specified duration (typically 1-2 hours) before stimulation[7][14][15].
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation[16].
-
Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE : Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel[16].
-
Protein Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane[16].
-
Blocking : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C. Also, probe separate blots or strip and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH)[16][17].
-
Secondary Antibody : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[16].
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis : Quantify band intensities to determine the ratio of phosphorylated Akt to total Akt.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ≥98% (HPLC), solid, PI3K inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bca-protein.com [bca-protein.com]
- 5. selleckchem.com [selleckchem.com]
- 6. stemcell.com [stemcell.com]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 9. This compound (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abmole.com [abmole.com]
- 13. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound treatment [bio-protocol.org]
- 15. biocompare.com [biocompare.com]
- 16. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The PI3K Inhibitor LY294002: A Technical Guide to its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY294002 is a potent and specific inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases crucial in regulating a multitude of cellular processes, including proliferation, survival, and differentiation. A significant body of research has demonstrated that this compound exerts a profound impact on cell cycle progression, primarily by inducing a G1 phase arrest in a wide range of cell types. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects on the cell cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Introduction
The cell division cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Dysregulation of the cell cycle is a hallmark of cancer, making its components attractive targets for therapeutic intervention. The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth and proliferation, and its aberrant activation is frequently observed in human cancers.[1]
This compound, a morpholine derivative of quercetin, was one of the first synthetic molecules identified as a potent inhibitor of PI3K.[2] It competitively binds to the ATP-binding site of the p110 catalytic subunit of Class I PI3Ks (α, β, and δ) with IC50 values in the low micromolar range.[3] By inhibiting PI3K, this compound effectively blocks the downstream activation of key signaling nodes, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). This blockade initiates a cascade of events that ultimately impinges upon the core cell cycle machinery, leading to a halt in cellular proliferation.
Mechanism of Action: PI3K Inhibition and Cell Cycle Arrest
The primary mechanism by which this compound influences cell cycle progression is through the induction of a G1 phase arrest.[1] This is achieved by modulating the expression and activity of key G1 regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).
The PI3K/Akt pathway promotes cell cycle progression through several mechanisms:
-
Phosphorylation and inactivation of the CDK inhibitor p27Kip1: Akt can directly phosphorylate p27Kip1, leading to its cytoplasmic sequestration and subsequent degradation. This relieves the inhibition of Cyclin E-CDK2 complexes, allowing for the G1/S transition.
-
Activation of Cyclin D1 expression: The PI3K/Akt pathway can promote the transcription and translation of Cyclin D1, a key regulator of the G1 phase. Cyclin D1 forms complexes with CDK4 and CDK6, which then phosphorylate the retinoblastoma protein (pRb).
-
Inhibition of GSK-3β: Akt phosphorylates and inactivates glycogen synthase kinase 3β (GSK-3β), a kinase that promotes the degradation of Cyclin D1.
By inhibiting PI3K and subsequently Akt, this compound reverses these effects, leading to:
-
Increased levels and nuclear localization of p27Kip1: Inhibition of Akt prevents the phosphorylation of p27Kip1, leading to its accumulation in the nucleus where it can bind to and inhibit Cyclin E-CDK2 complexes.[1]
-
Decreased expression of Cyclin D1: this compound treatment has been shown to reduce the levels of Cyclin D1 protein.[4]
-
Reduced phosphorylation of pRb: The combined effect of increased p27Kip1 and decreased Cyclin D1 leads to reduced activity of G1 CDKs, resulting in hypophosphorylation of pRb. Hypophosphorylated pRb remains bound to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry.
The culmination of these molecular events is a robust arrest of the cell cycle at the G1/S checkpoint.
Quantitative Data on this compound-Induced Cell Cycle Arrest
The following tables summarize the quantitative effects of this compound on cell cycle phase distribution in various cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in Ovarian Cancer Cells
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | Reference |
| SKOV3 | Control | 39.0 ± 0.4 | 41.3 ± 2.9 | [2] |
| SKOV3 | This compound (20 µM) | 46.0 ± 0.2 | Decreased | [2] |
| IGROV1 | Control | 52.6 ± 0.2 | Not specified | [2] |
| IGROV1 | This compound (10 µM) | 60.1 ± 0.3 | Decreased | [2] |
Table 2: General Dose-Dependent Effects of this compound on Cell Cycle Progression
| Cell Line Type | This compound Concentration | Observed Effect on Cell Cycle | Reference |
| Melanoma | Not specified | Induces a specific G1 block | [1] |
| Osteosarcoma (MG-63) | Not specified | Partial inhibition of proliferation | [3] |
| Jurkat T cells | Not specified | Altered cell cycle distribution | [5] |
| Nasopharyngeal Carcinoma (CNE-2Z) | 10-75 µM | Dose-dependent inhibition of proliferation | [6] |
Experimental Protocols
Cell Culture and Treatment
-
Culture the desired cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in multi-well plates or flasks at a density that will allow for logarithmic growth during the experiment.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.[7]
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations.
-
Replace the culture medium of the cells with the medium containing this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Protocol:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 ml of cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µl of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[8]
Western Blot Analysis of Cell Cycle Proteins
Materials:
-
RIPA lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p27Kip1, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking. Optimal antibody dilutions should be determined empirically, but a starting range of 1:1000 is common.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.
Visualizations
Figure 1: The PI3K/Akt signaling pathway and its inhibition by this compound, leading to G1 phase arrest.
Figure 2: Experimental workflow for studying the effects of this compound on cell cycle progression.
Conclusion
This compound serves as a powerful research tool for elucidating the role of the PI3K/Akt pathway in cell cycle regulation. Its ability to induce a potent G1 phase arrest is well-documented and is a direct consequence of its inhibitory action on PI3K. This leads to the stabilization and activation of the CDK inhibitor p27Kip1 and the downregulation of Cyclin D1, ultimately preventing the phosphorylation of pRb and blocking entry into the S phase. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the intricate relationship between PI3K signaling and cell cycle control, and to explore the therapeutic potential of targeting this pathway in cancer and other proliferative disorders. While this compound itself has limited clinical utility due to off-target effects and poor pharmacokinetic properties, it has been instrumental in validating PI3K as a therapeutic target and has paved the way for the development of more specific and potent PI3K inhibitors that are now in clinical use.
References
- 1. G1 phase arrest by the phosphatidylinositol 3-kinase inhibitor LY 294002 is correlated to up-regulation of p27Kip1 and inhibition of G1 CDKs in choroidal melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. Flow Cytometry Protocol [sigmaaldrich.com]
The Genesis of a Workhorse: A Technical Guide to the Discovery and Development of LY294002 as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of signal transduction research, the phosphatidylinositol 3-kinase (PI3K) pathway stands as a central hub, governing a multitude of cellular processes including growth, proliferation, survival, and metabolism. The elucidation of this complex network has been profoundly influenced by the availability of specific pharmacological inhibitors. Among these, LY294002 emerged as a pioneering and widely utilized research tool. This technical guide provides an in-depth exploration of the discovery and development of this compound, its mechanism of action, and the experimental protocols that have defined its application in the laboratory.
Discovery and Development
This compound, chemically known as 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, was synthesized by researchers at Eli Lilly in 1994.[1] It was developed as a structural analog of quercetin, a naturally occurring flavonoid known to inhibit several protein kinases, including PI3K.[2][3] The goal was to create a more stable and selective inhibitor compared to the first-generation PI3K inhibitor, wortmannin, a fungal metabolite that acts as a potent but irreversible and relatively unstable inhibitor.[1][4] this compound offered the advantage of being a reversible inhibitor, making it a more versatile tool for studying the dynamic nature of PI3K signaling.[4] However, its poor aqueous solubility ultimately hindered its clinical development.[1]
Mechanism of Action
This compound exerts its inhibitory effect by acting as a competitive inhibitor of ATP at the kinase domain of PI3K.[2] This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K signaling cascade. The inhibition of PIP3 production subsequently blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[5][6]
While developed as a PI3K inhibitor, it is crucial for researchers to recognize that this compound is not entirely specific. It has been shown to inhibit other members of the PI3K-related kinase (PIKK) family, such as the mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK), as well as other unrelated kinases like casein kinase 2 (CK2) and Pim-1.[7][8] This off-target activity necessitates careful interpretation of experimental results and the use of complementary approaches to validate findings.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against various kinases is a critical parameter for its application in research. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against different PI3K isoforms and other kinases.
| Target Kinase | IC50 Value (μM) | Reference(s) |
| PI3Kα | 0.5, 0.73 | [7][9] |
| PI3Kβ | 0.97, 0.31 | [7][9] |
| PI3Kδ | 0.57, 1.06 | [7][9] |
| PI3Kγ | 6.60 | [9][10] |
| DNA-PK | 1.4 | [10] |
| mTOR | 2.5 | [7] |
| CK2 | 0.098 | [7] |
Signaling Pathway Diagram
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments frequently conducted using this compound.
In Vitro PI3K Kinase Assay (Radiometric)
This assay measures the enzymatic activity of PI3K by quantifying the incorporation of radioactive phosphate into its lipid substrate.
Materials:
-
Purified recombinant PI3K enzyme
-
This compound
-
Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2) as substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 1 M HCl)
-
Organic solvent for lipid extraction (e.g., chloroform:methanol mixture)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the purified PI3K enzyme, the lipid substrate, and the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP to the mixture.
-
Incubate the reaction at room temperature (e.g., 24°C) for a defined period (e.g., 1 hour).[7]
-
Terminate the reaction by adding the stop solution.
-
Extract the radiolabeled lipids using an organic solvent.
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Visualize and quantify the radiolabeled product (PIP or PIP3) using a phosphorimager or autoradiography.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (WST-1/MTT Assay)
This colorimetric assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., colon cancer cell lines DLD-1, LoVo)[7]
-
Complete cell culture medium
-
This compound
-
96-well microtiter plates
-
WST-1 or MTT reagent
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a predetermined density (e.g., 1.0 x 10⁵ cells/well) and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of this compound (e.g., 0-50 μM) or vehicle control in triplicate.[7]
-
Incubate the plates at 37°C in a humidified CO₂ incubator for the desired time period (e.g., 24, 48 hours).[7]
-
Add the WST-1 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours) to allow for the conversion of the reagent by metabolically active cells.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the effect of this compound on cell proliferation.
Caption: A standard workflow for a cell proliferation assay using this compound.
Conclusion
This compound has been an indispensable tool in dissecting the intricacies of the PI3K signaling pathway. Its development marked a significant advancement in the field, providing a reversible and more stable alternative to earlier inhibitors. While its off-target effects necessitate careful experimental design and data interpretation, a thorough understanding of its pharmacological profile, as outlined in this guide, enables researchers to effectively leverage its capabilities. The quantitative data and detailed protocols provided herein serve as a valuable resource for scientists employing this compound to unravel the complexities of cellular signaling in both normal physiology and disease.
References
- 1. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The in vitro and in vivo effects of 2-(4-morpholinyl)-8-phenyl-chromone (this compound), a specific inhibitor of phosphatidylinositol 3'-kinase, in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/Akt promotes feedforward mTORC2 activation through IKKα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LY 294002 hydrochloride | PI 3-kinase | Tocris Bioscience [tocris.com]
- 10. abmole.com [abmole.com]
The Impact of LY294002 on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY294002 is a potent and widely utilized inhibitor of phosphoinositide 3-kinases (PI3Ks), key enzymes in a critical signaling pathway that governs a multitude of cellular processes, including growth, proliferation, survival, and metabolism. This technical guide provides an in-depth examination of the multifaceted impact of this compound on cellular metabolism. By inhibiting the PI3K/Akt/mTOR pathway, this compound orchestrates a significant reprogramming of cellular energy production and biosynthetic processes. This guide will detail its effects on glycolysis, the pentose phosphate pathway, and fatty acid metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. Understanding the metabolic consequences of PI3K inhibition by this compound is crucial for researchers in oncology, metabolic diseases, and drug development.
Introduction: The PI3K/Akt/mTOR Pathway and its Central Role in Metabolism
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a central regulator of cellular metabolism.[1][2] Activated by various growth factors and hormones, this pathway promotes anabolic processes, including glucose uptake and utilization, protein synthesis, and lipid synthesis, while inhibiting catabolic processes like autophagy.[1][2] Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, where it contributes to the metabolic reprogramming that fuels rapid cell growth and proliferation.[3][4][5]
This compound, a synthetic morpholine derivative of quercetin, was one of the first small molecule inhibitors of PI3K to be developed.[6] It acts as a reversible, ATP-competitive inhibitor of all class I PI3K isoforms (p110α, p110β, and p110δ) with IC50 values in the sub-micromolar range.[1][7] While instrumental in elucidating the roles of the PI3K pathway, it is important to note that this compound is not entirely specific and can inhibit other kinases at higher concentrations.[7][8] Nevertheless, it remains a valuable tool for studying the metabolic consequences of PI3K pathway inhibition.
Impact on Glycolysis and the Warburg Effect
A profound effect of this compound on cellular metabolism is its potent inhibition of aerobic glycolysis, a phenomenon often referred to as the Warburg effect in cancer cells.[3][4][9] This metabolic shift, characterized by high rates of glucose uptake and lactate production even in the presence of oxygen, is a key feature of many tumors. This compound counteracts this by targeting multiple nodes within the glycolytic pathway.
Inhibition of Glucose Uptake and Key Glycolytic Enzymes
This compound has been shown to significantly reduce glucose uptake in various cancer cell lines.[10] This is, in part, due to the downregulation of the glucose transporter 1 (GLUT1), whose expression is often promoted by the PI3K/Akt pathway. Furthermore, this compound treatment leads to a decrease in the expression and activity of key glycolytic enzymes. Notably, the expression of hexokinase 2 (HK2) and pyruvate kinase M2 (PKM2) is often suppressed.[3][10] PKM2, in particular, is a critical regulator of the final, rate-limiting step of glycolysis and its inhibition by this compound contributes significantly to the suppression of the Warburg effect.[3][4][9]
Reduction of Lactate Production
A direct consequence of inhibiting glycolysis is a marked decrease in the production and secretion of lactate.[3][10] Studies have demonstrated that treatment with this compound leads to a dose-dependent reduction in lactate dehydrogenase (LDH) activity and lactate levels in the culture medium of cancer cells.[3] This not only reflects a decrease in glycolytic flux but also has implications for the tumor microenvironment, where lactate can act as a signaling molecule and contribute to an acidic milieu.
Data Presentation: Quantitative Effects of this compound on Glycolysis
| Parameter | Cell Line | This compound Concentration | Treatment Time | Observed Effect | Reference |
| Cell Viability | BGC-823 (Gastric Cancer) | 20 µmol/l | 24 h | Decreased to 91.64 ± 3.06% of control | [3] |
| BGC-823 (Gastric Cancer) | 50 µmol/l | 48 h | Significant decrease in viability | [3] | |
| Glucose Uptake | MV4-11-R (AML) | 20 µM | 6 h | Reduced to 73.5% of control | [10] |
| BaF3-ITD-R (AML) | 20 µM | 6 h | Reduced to 72.8% of control | [10] | |
| Lactate Production | MV4-11-R (AML) | 20 µM | 6 h | Inhibited to 85.3% of control | [10] |
| BaF3-ITD-R (AML) | 20 µM | 6 h | Inhibited to 89.2% of control | [10] | |
| LDH Activity | BGC-823 (Gastric Cancer) | 50 µmol/l | 48 h | Significantly decreased | [3] |
| Protein Expression | BGC-823 (Gastric Cancer) | 50 µmol/l | 48 h | Decreased p-Akt, p-mTOR, HIF-1α, PKM2 | [3] |
| MV4-11-R & BaF3-ITD-R (AML) | Increasing concentrations | - | Significant suppression of HK2 | [10] |
Impact on the Pentose Phosphate Pathway
The pentose phosphate pathway (PPP) is a crucial branch of glucose metabolism that runs parallel to glycolysis. Its primary functions are to produce NADPH, which is essential for antioxidant defense and reductive biosynthesis, and to generate precursors for nucleotide synthesis. The PI3K/Akt pathway is known to regulate the PPP. While direct, quantitative studies on the effect of this compound on PPP flux are limited, the known regulatory links suggest an inhibitory role. By suppressing the PI3K/Akt pathway, this compound would be expected to decrease the activity of key PPP enzymes, thereby reducing NADPH production and the synthesis of nucleotide precursors. This would have significant implications for cancer cells, which have a high demand for both to support rapid proliferation and combat oxidative stress. Further research is needed to fully elucidate the direct impact of this compound on the pentose phosphate pathway.
Impact on Fatty Acid Metabolism
De novo fatty acid synthesis is another critical anabolic pathway that is often upregulated in cancer cells to provide lipids for membrane biogenesis, energy storage, and signaling molecules. The PI3K/Akt/mTOR pathway plays a significant role in promoting lipogenesis.
Inhibition of Fatty Acid Synthase (FASN)
A key enzyme in fatty acid synthesis is fatty acid synthase (FASN). The expression and activity of FASN are often elevated in cancer cells and are positively regulated by the PI3K/Akt pathway. Treatment with this compound has been shown to decrease the expression of FASN in various cancer cell lines. This inhibitory effect on FASN contributes to the anti-proliferative and pro-apoptotic effects of this compound. By blocking the synthesis of fatty acids, this compound deprives cancer cells of essential building blocks for new membranes and signaling molecules.
Data Presentation: Quantitative Effects of this compound on Fatty Acid Metabolism
| Parameter | Cell Line | This compound Concentration | Treatment Time | Observed Effect | Reference |
| FASN Protein Expression | Colon Cancer Cells | 10 µM | 2 h pre-treatment | Blocked IGF-1-induced increase in FASN | |
| Intracellular Long-Chain Fatty Acid Production | Colon Cancer Cells | 10 µM | 2 h pre-treatment | Inhibited IGF-1-stimulated production |
Impact on Mitochondrial Metabolism
Mitochondria are the powerhouses of the cell, responsible for generating the majority of cellular ATP through oxidative phosphorylation. The PI3K/Akt pathway also influences mitochondrial function and biogenesis.
This compound treatment has been shown to alter mitochondrial function. Inhibition of the PI3K pathway can lead to a decrease in mitochondrial mass and an increase in mitochondrial membrane potential and reactive oxygen species (ROS) levels. This can ultimately contribute to the induction of apoptosis.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells (e.g., BGC-823 gastric cancer cells) at a density of 1x10⁴ cells/well in a 96-well plate and culture for 24 hours.[3]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 50, 100 µmol/l) or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).[3]
-
Assay: Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Lactate Production Assay
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the cell viability assay.[3]
-
Sample Collection: After the treatment period, collect the cell culture medium.
-
Assay: Determine the lactate concentration in the collected medium using a commercially available lactate assay kit, following the manufacturer's instructions.[3]
-
Normalization: Normalize the lactate concentration to the cell number or total protein content in each well.
Western Blot Analysis of PI3K/Akt Pathway Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, PKM2, HK2, FASN) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and its metabolic targets inhibited by this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for assessing the metabolic effects of this compound.
Conclusion
This compound, as a potent inhibitor of the PI3K/Akt/mTOR pathway, serves as an invaluable tool for dissecting the intricate links between cellular signaling and metabolism. Its profound inhibitory effects on glycolysis, fatty acid synthesis, and mitochondrial function underscore the central role of the PI3K pathway in orchestrating the metabolic phenotype of cells, particularly in the context of cancer. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to investigate the metabolic consequences of PI3K inhibition. A deeper understanding of how compounds like this compound modulate cellular metabolism will continue to fuel the development of novel therapeutic strategies targeting the metabolic vulnerabilities of cancer and other diseases.
References
- 1. Measurement of pentose phosphate-pathway activity in a single incubation with [1,6-13C2,6,6-2H2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated pentose phosphate pathway flux supports appendage regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Changes of Lipidomic Profiles Reveal Therapeutic Effects of Exenatide in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulating effect of the PI3-kinase inhibitor this compound on cisplatin in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LY294002 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY294002 is a potent and specific, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks). By competing with ATP for the binding site on the PI3K enzyme, this compound effectively blocks the PI3K/Akt signaling pathway, a critical cascade involved in cell survival, proliferation, and differentiation.[1][2] Its ability to induce apoptosis and cell cycle arrest in various cancer cell lines makes it a valuable tool in cancer research and drug development.[3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and protein signaling.
Mechanism of Action
This compound primarily targets the p110 catalytic subunit of Class I PI3Ks (α, β, and δ) with IC50 values in the sub-micromolar range.[4] Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as Akt (Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). The subsequent dephosphorylation and inactivation of Akt lead to the modulation of numerous downstream targets involved in cell cycle progression and apoptosis.[5]
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| MCF-7 | Breast Cancer | 0.87 | Not Specified | Not Specified |
| K562 | Chronic Myeloid Leukemia | Not Specified | Not Specified | Not Specified |
| HL-60 | Acute Promyelocytic Leukemia | Not Specified | Not Specified | Not Specified |
| KG1a | Acute Myelogenous Leukemia | Not Specified | Not Specified | Not Specified |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified | Not Specified |
| LoVo | Colorectal Cancer | Not Specified | Not Specified | Not Specified |
Table 2: Effects of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect on Cell Cycle |
| HL-60 | 10 | Not Specified | Delay in S and G2/M phases |
| MCF-7 | Not Specified | Not Specified | Increase in pre-G1 phase |
| K562 | Not Specified | Not Specified | Downregulation of Skp2 and Bcl2, upregulation of p27 and Bax |
| HL-60 | Not Specified | Not Specified | Downregulation of Skp2 and Bcl2, upregulation of p27 and Bax |
| KG1a | Not Specified | Not Specified | Downregulation of Skp2 and Bcl2, upregulation of p27 and Bax |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, dissolve 3.07 mg of this compound (Molecular Weight: 307.34 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Typical final concentrations for an IC50 determination range from 0.1 µM to 100 µM.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of p-Akt and Akt
This protocol details the procedure for analyzing the phosphorylation status of Akt, a key downstream target of PI3K, following this compound treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) (1:1000 dilution), Rabbit anti-Akt (1:1000 dilution), and Mouse anti-β-Actin (1:2000 dilution)[6]
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 20 µM) for a specified time (e.g., 30 minutes to 4 hours).[6] Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with 150 µL of ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total Akt and β-actin as a loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes how to quantify apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mandatory Visualization
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Logical flow from this compound treatment to cellular outcomes.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Tamoxifen and the PI3K Inhibitor: this compound Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. Western blot analysis [bio-protocol.org]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. kumc.edu [kumc.edu]
Application Note and Protocol: Preparation of LY294002 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Overview
LY294002 is a potent, cell-permeable, and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1] It is widely used in cell biology research to study signaling pathways involved in cell growth, proliferation, survival, and apoptosis.[2][3] Proper preparation of a stock solution is critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the most common solvent for this compound due to its high solubilizing capacity.[4][5][6] This document provides a detailed protocol for preparing a concentrated stock solution of this compound in DMSO, along with essential data and handling instructions.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 307.34 g/mol | [2][7] |
| Appearance | White to yellow crystalline solid | [6][7] |
| Solubility in DMSO | ≥ 25 mg/mL | [4][5] |
| (up to 80 mg/mL reported) | [2] | |
| Solubility in Ethanol | ~15-16.5 mg/mL | [2][6] |
| Solubility in Water | Insoluble | [2] |
| Recommended Storage (Powder) | -20°C for up to 3 years | [2] |
| Recommended Storage (Stock Solution in DMSO) | -20°C for 1-3 months or -80°C for up to 1 year | [2][4][7] |
Signaling Pathway Inhibition
This compound is a broad-spectrum inhibitor of class I PI3Ks, acting at the ATP-binding site of the enzyme.[1] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in activating downstream effectors like Akt (also known as PKB), thereby blocking the PI3K/Akt signaling pathway.
Figure 1. Inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Protocol: Preparing a 50 mM Stock Solution
This protocol describes the preparation of 1 mL of a 50 mM this compound stock solution in DMSO. Adjust volumes as needed for different concentrations or volumes.
Materials:
-
This compound powder (MW: 307.34 g/mol )
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Pipettors and sterile pipette tips
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation:
-
To prepare a 50 mM (0.050 mol/L) solution, first calculate the required mass of this compound.
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L × 0.001 L × 307.34 g/mol = 15.37 mg
-
Note: A common protocol suggests reconstituting 1.5 mg in 98 µl of DMSO to make a 50 mM stock.[5]
-
-
Weighing:
-
Carefully weigh out 15.37 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
-
Dissolution:
-
Add 1 mL of high-purity, anhydrous DMSO to the tube containing the this compound powder. It is important to use fresh DMSO, as absorbed moisture can reduce solubility.[2]
-
Close the tube tightly and vortex thoroughly for 1-2 minutes.
-
If the solid does not dissolve completely, gentle warming (e.g., in a 37°C water bath) or brief sonication can aid dissolution.[8] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[4][7]
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use (1-3 months) or at -80°C for long-term storage (up to 1 year).[2][4][7]
-
Figure 2. Workflow for preparing this compound stock solution in DMSO.
Safety and Handling
-
This compound is a potent bioactive compound. Handle with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMSO is an excellent solvent that can facilitate the absorption of substances through the skin. Avoid direct contact with the skin.
-
Perform all weighing and dissolution steps in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound before use for complete safety information.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. This compound (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for LY294002 Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of LY294002 in mouse models, a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). The following sections detail the mechanism of action, preparation and administration of this compound, and protocols for downstream analysis of its effects on the PI3K/Akt signaling pathway.
Mechanism of Action
This compound is a cell-permeable and reversible inhibitor of all class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), which competitively binds to the ATP-binding site of the enzyme.[1] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The subsequent dephosphorylation of Akt at key residues, such as Serine 473, inhibits its activity, leading to the modulation of numerous cellular processes including cell proliferation, survival, and apoptosis.[2][3]
Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits Akt to the cell membrane where it is activated through phosphorylation. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and proliferation and inhibit apoptosis. This compound blocks this cascade by inhibiting PI3K.
Experimental Workflow
A typical in vivo study involving this compound administration in a mouse tumor model follows a structured workflow from preparation of the compound to final data analysis.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the in vivo efficacy of this compound.
Table 1: In Vivo Administration Parameters for this compound in Mouse Models
| Parameter | Details | Reference |
| Dosage Range | 10 mg/kg to 100 mg/kg | [1][2][4][5] |
| Administration Route | Intraperitoneal (i.p.) injection is most common. | [1][2][4][6] |
| Frequency | Daily to twice weekly. | [1][2] |
| Vehicle/Solvent | DMSO, PEG300, Tween-80, Saline, 0.5% CMC-Na | [1][7] |
| Mouse Strain | Athymic nude mice, NOD.SCID mice | [2][6] |
Table 2: Effects of this compound on Tumor Growth and Protein Expression
| Cell Line (Cancer Type) | Dosage and Schedule | Tumor Growth Inhibition | p-Akt Inhibition | Reference |
| CNE-2Z (Nasopharyngeal) | 50 mg/kg & 75 mg/kg, twice weekly | Significant reduction in tumor burden (P < 0.001) | Dose-dependent decrease in p-Akt (S473) | [2] |
| OVCAR-3 (Ovarian) | 100 mg/kg, daily for 3 weeks | ~65% reduction in mean tumor burden | Not explicitly quantified, but apoptosis was confirmed | [5] |
| LoVo (Colon) | Not specified in abstract | Suppression of tumor growth and induction of apoptosis | Decreased expression of phosphorylated Akt (Ser473) | [8] |
| EBV+ SLCL (Lymphoma) | Not specified | Significant reduction in average tumor volume | Not explicitly quantified in abstract | [9] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl) or 0.5% Carboxymethylcellulose-Sodium (CMC-Na) in saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure complete dissolution, which may be aided by gentle warming or sonication.[7]
-
-
Working Solution Preparation (Example for a 5 mg/mL final concentration):
-
To prepare 1 mL of the final injection solution, mix the following in order:
-
100 µL of 50 mg/mL this compound in DMSO (10% of final volume)
-
400 µL of PEG300 (40% of final volume)
-
50 µL of Tween-80 (5% of final volume)
-
450 µL of sterile saline (45% of final volume)
-
-
Vortex thoroughly until the solution is a clear and homogenous suspension. Prepare fresh daily before injection.[7]
-
Alternative Vehicle: A suspension can be made in 0.5% CMC-Na in saline for intraperitoneal administration.[7]
-
Note: The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity to the mice.[7] The vehicle control group should receive the same solvent mixture without this compound.
Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound working solution
-
Sterile 1 mL syringes
-
Sterile 26-27 gauge needles
-
70% ethanol
-
Mouse restrainer (optional)
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.
-
Injection Site Identification: The preferred injection site is the lower right abdominal quadrant to avoid the cecum and urinary bladder.[10][11]
-
Site Disinfection: Swab the injection site with 70% ethanol.
-
Injection:
-
Insert the needle, bevel up, at a 10-30 degree angle to the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or a yellowish liquid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[10][12]
-
If there is no aspirate, slowly inject the solution. The maximum injection volume is typically 10 µL/g of body weight.[12]
-
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.[12]
Western Blot Analysis of p-Akt and Total Akt
Materials:
-
Tumor tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-Akt Ser473, rabbit anti-total Akt)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize harvested tumor tissues in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the p-Akt signal.
Immunohistochemistry (IHC) for p-Akt
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (e.g., rabbit anti-p-Akt Ser473)
-
Biotinylated secondary antibody and streptavidin-HRP conjugate (or polymer-based detection system)
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for at least 30 minutes.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a pressure cooker or water bath).
-
Peroxidase Blocking: Incubate sections with hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding by incubating with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary p-Akt antibody overnight at 4°C.
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody followed by streptavidin-HRP, or with an HRP-polymer-conjugated secondary antibody.
-
Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with mounting medium.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of p-Akt staining.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro ovarian carcinoma growth inhibition by a phosphatidylinositol 3-kinase inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Demonstrating Akt Inhibition Using LY294002 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. LY294002 is a potent and specific cell-permeable inhibitor of PI3K, which acts by competing with ATP for binding to the catalytic subunit of the enzyme.[1] By inhibiting PI3K, this compound effectively blocks the downstream activation of Akt, a serine/threonine-specific protein kinase.
Western blotting is a widely used and powerful technique to detect and quantify the inhibition of Akt signaling. This is typically achieved by measuring the levels of phosphorylated Akt (p-Akt) at key residues, such as Serine 473 (Ser473) and Threonine 308 (Thr308), which are essential for its full activation. A decrease in the p-Akt/total Akt ratio upon treatment with this compound serves as a direct indicator of PI3K/Akt pathway inhibition. This application note provides a detailed protocol and supporting data for utilizing this compound in Western blot experiments to demonstrate the inhibition of Akt signaling.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding site of the p110 catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, including Akt and its upstream kinase, phosphoinositide-dependent kinase 1 (PDK1). The recruitment of Akt and PDK1 to the plasma membrane is a prerequisite for Akt phosphorylation and subsequent activation. By blocking the production of PIP3, this compound prevents the activation of Akt and its downstream signaling cascade.[2]
Downstream Targets for Comprehensive Pathway Analysis
To further validate the inhibitory effect of this compound on the PI3K/Akt pathway, it is recommended to analyze the phosphorylation status of key downstream targets of Akt. These include:
-
Glycogen Synthase Kinase 3β (GSK3β): Akt phosphorylates and inactivates GSK3β. Inhibition of Akt by this compound leads to a decrease in phosphorylated GSK3β (p-GSK3β).[3][4]
-
Mammalian Target of Rapamycin (mTOR): Akt can activate mTOR, a central regulator of cell growth and proliferation. A reduction in phosphorylated mTOR (p-mTOR) can be observed following this compound treatment.[5]
-
Ribosomal protein S6 kinase (p70S6K): A downstream effector of mTOR, p70S6K phosphorylation is also diminished upon Akt inhibition.[5]
-
Forkhead box protein O1 (FOXO1): Akt-mediated phosphorylation of FOXO1 leads to its cytoplasmic retention and inactivation. Reduced p-FOXO1 levels can indicate Akt inhibition.
Analyzing these downstream targets provides a more comprehensive picture of the biological consequences of PI3K/Akt pathway inhibition by this compound.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies demonstrating the dose- and time-dependent effects of this compound on Akt phosphorylation.
Table 1: Dose-Dependent Inhibition of Akt Phosphorylation by this compound
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | % Inhibition of p-Akt (Ser473) | Reference |
| CNE-2Z (Nasopharyngeal Carcinoma) | 10 | 48 | ~15% | [6] |
| CNE-2Z (Nasopharyngeal Carcinoma) | 25 | 48 | ~32% | [6] |
| CNE-2Z (Nasopharyngeal Carcinoma) | 50 | 48 | ~66% | [6] |
| CNE-2Z (Nasopharyngeal Carcinoma) | 75 | 48 | ~82% | [6] |
| HL-60 (Acute Myeloid Leukemia) | 10 | 72 | ~13% | [5] |
| HL-60 (Acute Myeloid Leukemia) | 20 | 72 | ~49% | [5] |
| HL-60 (Acute Myeloid Leukemia) | 40 | 72 | ~63% | [5] |
| Neural Stem Cells | 10 | Not Specified | Significant Decrease | [7] |
| Neural Stem Cells | 50 | Not Specified | Significant Decrease | [7] |
Table 2: Time-Dependent Inhibition of Akt Phosphorylation by this compound
| Cell Line | This compound Concentration (µM) | Treatment Time | Effect on p-Akt | Reference |
| Mahlavu & SNU-449 (Hepatocellular Carcinoma) | Not Specified | Time-course analysis | Progressive decrease | [8] |
| HCT-116 (Colorectal Cancer) | Not Specified | Not Specified | Significant decrease | [3] |
Experimental Protocols
Materials and Reagents
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)
-
Cell line of interest (e.g., HCT-116, HL-60, CNE-2Z)
-
This compound (stock solution typically prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total Akt
-
Rabbit anti-phospho-GSK3β (Ser9)
-
Rabbit anti-total GSK3β
-
Mouse anti-β-actin or GAPDH (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol for Western Blot Analysis of Akt Inhibition
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or a vehicle control (DMSO) for the desired time period (e.g., 6, 24, 48 hours). A dose-response and time-course experiment is recommended to determine optimal conditions for your cell line.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control protein like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software. Calculate the ratio of p-Akt to total Akt for each condition.
-
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of Akt inhibition.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic effects of phenylhexyl isothiocyanate and this compound on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: LY294002 Solubility and Stability in Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility and stability of LY294002 for its effective use in cell culture applications. Adherence to these protocols is crucial for obtaining reproducible and reliable experimental results.
Introduction to this compound
This compound is a potent and specific, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3][4] It acts as an ATP-competitive inhibitor of the p110 subunit of PI3K, thereby blocking the PI3K/Akt/mTOR signaling pathway, which is critical for cell survival, proliferation, and growth.[1][5] Due to its central role in cellular signaling, this compound is widely used in cancer research and other areas to study the effects of PI3K pathway inhibition.
Solubility of this compound
This compound is a hydrophobic molecule with limited solubility in aqueous solutions.[6] Therefore, it is essential to prepare a concentrated stock solution in an appropriate organic solvent before diluting it to the final working concentration in cell culture media.
Table 1: Solubility Data for this compound
| Solvent | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | [1][7] |
| Ethanol (EtOH) | 25 mg/mL | [1][7] |
Stability of this compound
Proper storage of this compound is critical to maintain its potency and ensure the validity of experimental results.
Table 2: Stability and Storage Recommendations for this compound
| Form | Storage Temperature | Stability | Recommendations | Reference |
| Lyophilized Powder | -20°C | 24 months | Store desiccated. | [2][7] |
| Stock Solution (in DMSO or EtOH) | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. | [2][7] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [8] |
| Working Solution (in Culture Media) | 37°C | Varies | Prepare fresh for each experiment. Use immediately after dilution. | [4] |
Note on Stability in Culture Media: While this compound is generally considered more stable in solution than other PI3K inhibitors like Wortmannin, quantitative data on its half-life and stability in various cell culture media at 37°C is not extensively documented.[1] However, its widespread and successful use in numerous studies with incubation times ranging from hours to several days suggests it retains sufficient activity for most standard cell culture experiments.[3][9] For long-term experiments, researchers should consider replenishing the media with freshly diluted this compound.
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is important to understand the signaling pathway it inhibits and to follow a standardized experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Encapsulation of PI3K Inhibitor this compound within Polymer Nanoparticles Using Ion Pairing Flash Nanoprecipitation [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: LY294002 in Cancer Cell Lines
Introduction
LY294002 is a potent and specific, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks).[1] It acts by competing with ATP for the kinase domain of PI3K, thereby blocking its catalytic activity.[2] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. Its aberrant activation is a common feature in many human cancers, making it a key target for therapeutic intervention.[3][4] this compound has been extensively used in preclinical research to investigate the role of the PI3K/Akt pathway in various cancer cell lines and to evaluate its potential as an anticancer agent.[4][5] These notes provide a comprehensive overview of its application, including its mechanism of action, effects on cancer cells, and detailed protocols for its use.
Mechanism of Action
This compound primarily functions by inhibiting the activity of Class I PI3Ks (α, β, δ), which prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] The reduction in PIP3 levels prevents the recruitment and subsequent phosphorylation-mediated activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B, PKB).[1][4] The dephosphorylation of Akt at key residues (Thr308 and Ser473) inactivates it, leading to the modulation of numerous downstream targets involved in cell survival and proliferation.[4]
While highly selective for PI3K compared to other kinases like PKC or MAP kinase, it's important to note that this compound can exhibit off-target effects, particularly at higher concentrations. It has been shown to inhibit other PI3K-related kinases such as mTOR and DNA-dependent protein kinase (DNA-PK), as well as unrelated kinases like casein kinase 2 (CK2).[6][7]
Data Summary
Table 1: Inhibitory Concentration (IC50) of this compound in Biochemical Assays and Cancer Cell Lines
| Target / Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Biochemical Assays | |||
| PI3Kα | - | 0.5 | [6] |
| PI3Kδ | - | 0.57 | [6] |
| PI3Kβ | - | 0.97 | [6] |
| PI3K (general) | - | 1.40 | [1][8] |
| DNA-PK | - | 1.4 | [6] |
| CK2 | - | 0.098 | [6] |
| Cell Lines | |||
| SCLC (average of 6 lines) | Small Cell Lung Cancer | ~5.0 | [9] |
| MCF-7 | Breast Cancer | 0.87 | [10][11] |
| HCT116 | Colorectal Cancer | 14.6 | [12] |
| K562 | Leukemia | 12.8 | [12] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Conditions | Effect | Reference |
| MCF-7 | Breast Cancer | This compound + Tamoxifen | Synergistically induced apoptosis (40.3% early, 28.3% late) | [10][11] |
| MCF-7 | Breast Cancer | This compound + Tamoxifen | Increased pre-G1 cell population to 28.3% (from 1.6% control) | [10][11] |
| SCLC Lines | Small Cell Lung Cancer | This compound + Etoposide | Potentiated etoposide-induced apoptosis | [9] |
| Melanoma Lines | Melanoma | This compound | Induced G1 phase cell cycle arrest | [6] |
| CNE-2Z | Nasopharyngeal Carcinoma | This compound (10-75 µM) | Dose-dependent increase in apoptosis | [4] |
| K562, HL-60, KG1a | Leukemia | This compound + ABT199 | Upregulated pro-apoptotic Bax, cleaved caspase-3, and caspase-9 | [13] |
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cancer cells.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and sorafenib as inhibitors of intracellular survival pathways in the elimination of human glioma cells by programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Inhibition of phosphatidylinositol 3-kinase-Akt signaling blocks growth, promotes apoptosis, and enhances sensitivity of small cell lung cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tamoxifen and the PI3K Inhibitor: this compound Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
Application Notes: Utilizing LY294002 for the Study of Apoptosis Pathways
Introduction
LY294002 is a potent and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks), making it a valuable tool for investigating the role of the PI3K/Akt signaling pathway in cell survival and apoptosis.[1][2] Aberrant activation of this pathway is a common feature in many cancers, contributing to uncontrolled cell proliferation and resistance to apoptosis.[1][3][4] By blocking PI3K, this compound prevents the phosphorylation and activation of Akt, a key downstream effector, thereby promoting apoptosis in various cancer cell lines.[1][5] These application notes provide a comprehensive guide for researchers on the use of this compound to study apoptotic pathways.
Mechanism of Action
This compound competitively binds to the ATP-binding site of the p110 catalytic subunit of Class I PI3Ks (α, β, and δ), with IC50 values in the sub-micromolar range.[2] This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of Akt (also known as Protein Kinase B) at the cell membrane.
The subsequent dephosphorylation and inactivation of Akt have several pro-apoptotic consequences:
-
Modulation of Bcl-2 Family Proteins: Inactivated Akt can no longer phosphorylate and inactivate pro-apoptotic proteins like BAD. Unphosphorylated BAD is free to bind to and inhibit anti-apoptotic proteins such as Bcl-2 and Bcl-xL, leading to the release of pro-apoptotic factors from the mitochondria.[6] this compound treatment has been shown to upregulate the expression of Bax and downregulate the anti-apoptotic proteins Bcl-2 and XIAP.[7]
-
Caspase Activation: Inhibition of the PI3K/Akt pathway can lead to the activation of the intrinsic apoptosis pathway, characterized by the activation of caspase-9, and the executioner caspase-3.[8][9]
-
Cell Cycle Arrest: this compound can induce a G1 phase cell cycle arrest, preventing cells from progressing to the S phase and ultimately leading to apoptosis.[1][5]
It is important to note that this compound can also have off-target effects and may induce apoptosis through PI3K-independent mechanisms. For instance, it has been reported to increase intracellular hydrogen peroxide (H2O2) production, which can trigger caspase activation independently of PI3K inhibition.[3] Additionally, this compound can inhibit other kinases such as mTOR, DNA-dependent protein kinase (DNA-PK), and casein kinase 2 (CK2).[5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PI3Kα | - | 0.5 | [1][5] |
| PI3Kδ | - | 0.57 | [1][5] |
| PI3Kβ | - | 0.97 | [1][5] |
| DNA-PK | - | 1.4 | [1] |
| CK2 | - | 0.098 | [1][5] |
| MCF-7 | Breast Cancer | 0.87 | [10] |
| MCF-7/A02 | Doxorubicin-resistant Breast Cancer | - | [4] |
| Cal51 | Breast Cancer | - | [4] |
| CALDOX | Doxorubicin-resistant Breast Cancer | - | [4] |
Table 2: Effect of this compound on Apoptosis in Cancer Cells
| Cell Line | Treatment | Apoptosis (%) | Assay | Reference |
| MCF-7 | This compound (non-toxic conc.) + Tamoxifen | 68.6 (Early + Late) | Annexin V/PI | [10] |
| MCF-7/A02 | This compound (10 µM, 48h) | Significant increase | Annexin V/PI | [4] |
| CALDOX | This compound (2 µM, 48h) | Significant increase | Annexin V/PI | [4] |
| AsPC-1 | Cisplatin (5 µM) + this compound (10 µM) | Synergistic increase | DNA Fragmentation | [11] |
| PANC-1 | Cisplatin (5 µM) + this compound (10 µM) | Synergistic increase | DNA Fragmentation | [11] |
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7, CNE-2Z, U87) and a non-cancerous control cell line.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Treatment: Seed cells in appropriate culture plates or flasks. Allow them to adhere and reach 60-70% confluency. Treat cells with varying concentrations of this compound (e.g., 5, 10, 20, 50 µM) for desired time points (e.g., 12, 24, 48 hours). A vehicle control (DMSO) should be included in all experiments.
2. Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents: Annexin V-FITC Apoptosis Detection Kit.
-
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the apoptosis pathway.
-
Reagents: RIPA lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin), HRP-conjugated secondary antibodies, and ECL substrate.
-
Procedure:
-
Lyse treated and control cells in RIPA buffer containing inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
4. Caspase Activity Assay
This colorimetric or fluorometric assay measures the activity of caspases, key executioners of apoptosis.
-
Reagents: Caspase-3, -8, or -9 Activity Assay Kit.
-
Procedure:
-
Lyse treated and control cells according to the kit's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory effect of this compound leading to apoptosis.
Caption: Experimental workflow for studying this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bca-protein.com [bca-protein.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and sorafenib as inhibitors of intracellular survival pathways in the elimination of human glioma cells by programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tamoxifen and the PI3K Inhibitor: this compound Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells - ProQuest [proquest.com]
- 11. Modulating effect of the PI3-kinase inhibitor this compound on cisplatin in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY294002 Co-Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments involving the co-treatment of the phosphatidylinositol 3-kinase (PI3K) inhibitor, LY294002, with other therapeutic agents. The protocols outlined below are intended to serve as a foundational framework for investigating synergistic, additive, or antagonistic interactions between this compound and other drugs.
This compound is a potent and reversible inhibitor of all isoforms of PI3K, a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases.[1][2][3] By inhibiting PI3K, this compound can block downstream signaling that promotes cell proliferation, survival, and growth.[1][4] Co-treatment with this compound can potentially enhance the efficacy of other chemotherapeutic agents, overcoming drug resistance and allowing for dose reduction to minimize toxicity.[5][6][7][8]
Data Presentation: Summary of Preclinical Co-Treatment Studies
The following tables summarize quantitative data from preclinical studies investigating the synergistic effects of this compound in combination with other anti-cancer drugs.
Table 1: In Vitro Synergistic Effects of this compound Co-Treatment
| Cell Line | Co-treated Drug | This compound Concentration | Co-treated Drug Concentration | Effect | Reference |
| AsPC-1 (Pancreatic Cancer) | Cisplatin | 10 µM | 1, 5, 10 µM | Significant increase in growth inhibition compared to single agents (P < 0.05) | [7] |
| PANC-1 (Pancreatic Cancer) | Cisplatin | 10 µM | 1, 5, 10 µM | Significant increase in growth inhibition compared to single agents (P < 0.05) | [7] |
| HTLV-1-infected T-cells | Rapamycin | 1-20 µM | 1-100 nM | Potentiated growth arrest and suppression of p-p70S6K and p-4E-BP-1 | [9] |
| Human T-lymphoblasts | Rapamycin | Dose-dependent | Not specified | Co-operative inhibition of T-cell proliferation | [10][11] |
| SK-OV-3 (Ovarian Cancer) | Doxorubicin, Vincristine | 10 µM | Not specified | Increased cytotoxic effect | [12] |
| MDA-MB-468 (Breast Cancer) | Doxorubicin, Etoposide | 10 µM | Not specified | Greater promoting effect on cytotoxicity | [12] |
| A549 (Lung Cancer) | Doxorubicin, Etoposide | 10 µM | Not specified | Greater promoting effect on cytotoxicity | [12] |
Table 2: In Vivo Synergistic Effects of this compound Co-Treatment
| Cancer Model | Co-treated Drug | This compound Dosage | Co-treated Drug Dosage | Effect | Reference |
| OVCAR-3 Ovarian Cancer Xenograft | Paclitaxel | Not specified | Not specified | 80% reduction in tumor burden (P < 0.01) with combination vs. 38% with this compound alone (P < 0.05) and 51% with paclitaxel alone (P < 0.05) | [5][6][13] |
| AsPC-1 Pancreatic Cancer Xenograft | Cisplatin | 25 mg/kg (twice weekly) | 5 mg/kg (per week) | Tumor volume decreased to 44% of control with combination vs. 70% with this compound alone and 77% with cisplatin alone (P < 0.05) | [7][14] |
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the cytotoxic or cytostatic effects of this compound alone and in combination with another drug.
Materials:
-
96-well cell culture plates
-
Appropriate cancer cell line(s)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Drug X (stock solution in an appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[15][16][17]
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Single Agent IC50 Determination:
-
Prepare serial dilutions of this compound and Drug X in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include vehicle controls.
-
-
Co-Treatment (Checkerboard or Constant Ratio):
-
Prepare a matrix of concentrations for both this compound and Drug X.
-
For a constant ratio design, prepare serial dilutions of a fixed-ratio mixture of the two drugs.
-
Add 100 µL of the drug-containing medium to the respective wells.
-
-
-
Incubation:
-
Incubate the plates for a predetermined duration (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[18]
-
-
MTT/MTS Addition and Measurement:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18] Then, add 100 µL of solubilization solution and mix thoroughly to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[16][17]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[18]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for the single agents.
-
For co-treatment data, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[19][20][21][22]
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis following co-treatment with this compound and another drug.
Materials:
-
6-well cell culture plates
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound, Drug X, and the combination at the desired concentrations for the desired time.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[23]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
-
Western Blot Analysis of PI3K/Akt Pathway Proteins
This protocol is for assessing the effect of this compound co-treatment on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated and control cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin).[24]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Inhibition of phosphatidylinositol 3'-kinase increases efficacy of paclitaxel in in vitro and in vivo ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Modulating effect of the PI3-kinase inhibitor this compound on cisplatin in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulating effect of the PI3-kinase inhibitor this compound on cisplatin in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Longitudinal inhibition of PI3K/Akt/mTOR signaling by this compound and rapamycin induces growth arrest of adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and rapamycin co-operate to inhibit T-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and rapamycin co-operate to inhibit T-cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphatidylinositol 3-kinases inhibitor this compound potentiates the cytotoxic effects of doxorubicin, vincristine, and etoposide in a panel of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. punnettsquare.org [punnettsquare.org]
- 20. researchgate.net [researchgate.net]
- 21. mythreyaherbal.com [mythreyaherbal.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Synergistic effects of phenylhexyl isothiocyanate and this compound on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Assessing the Efficacy of LY294002: A Guide for Researchers
Application Notes and Protocols for Evaluating the PI3K Inhibitor LY294002 in Experimental Settings
For researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound, a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), rigorous and standardized methods for assessing its efficacy are paramount. This document provides detailed application notes and experimental protocols for key assays to evaluate the biological effects of this compound, with a focus on its mechanism of action through the PI3K/Akt signaling pathway.
This compound is a synthetic molecule that acts as a competitive inhibitor of the ATP-binding site of PI3K, thereby blocking its kinase activity.[1][2] This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/Akt signaling cascade. This pathway plays a crucial role in regulating cell proliferation, survival, apoptosis, and cell cycle progression.[3][4] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[5]
Key Methods for Efficacy Assessment
The efficacy of this compound is typically evaluated by examining its impact on several cellular processes. The following are standard assays used in this assessment:
-
Western Blotting: To confirm the on-target effect of this compound by measuring the phosphorylation status of key downstream proteins in the PI3K/Akt pathway.
-
Cell Viability and Proliferation Assays: To quantify the cytotoxic and cytostatic effects of the inhibitor on cancer cells.
-
Apoptosis Assays: To determine the extent to which this compound induces programmed cell death.
-
Cell Cycle Analysis: To investigate the inhibitor's impact on the progression of cells through the different phases of the cell cycle.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound in different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.87 | [1][3] |
| T98G | Glioblastoma | ~10 | [4] |
| SCC-25 | Oral Squamous Cell Carcinoma | 5 | [2] |
Table 2: Effect of this compound on Apoptosis in Cancer Cells
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Reference |
| MCF-7 | This compound | 19.8 | 11.4 | [1][3] |
| T98G | 10 µM this compound | - | 36.0 (Apoptosis) | [4] |
Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cells
| Cell Line | Treatment | Pre-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) | Reference |
| MCF-7 | Untreated | 1.6 | 69.6 | - | - | [1] |
| MCF-7 | This compound | 8.1 | 53.2 | - | - | [1] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Western Blotting for Phospho-Akt (Ser473)
Objective: To determine the effect of this compound on the phosphorylation of Akt, a key downstream target of PI3K. A reduction in phosphorylated Akt (p-Akt) levels indicates successful inhibition of the PI3K pathway.[2][6]
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of this compound for the desired time. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control like β-actin.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).[7]
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the control. Plot the cell viability against the log of the drug concentration and determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following treatment with this compound.[9]
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9]
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]
Materials:
-
Cancer cell line of interest
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified duration.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution. The RNase A is included to degrade RNA, ensuring that PI only binds to DNA.[11]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen and the PI3K Inhibitor: this compound Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and sorafenib as inhibitors of intracellular survival pathways in the elimination of human glioma cells by programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. youtube.com [youtube.com]
- 9. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. vet.cornell.edu [vet.cornell.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting LY294002 Inhibition of Akt Phosphorylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with LY294002 failing to inhibit Akt phosphorylation in their experiments.
Troubleshooting Guide
Problem: this compound is not inhibiting Akt phosphorylation as determined by Western Blot.
This guide provides a stepwise approach to troubleshoot experiments where this compound fails to show its expected inhibitory effect on Akt phosphorylation.
Step 1: Verify Experimental Parameters and Reagent Quality
-
This compound Concentration and Purity: Ensure the correct concentration of this compound is being used. The IC50 for PI3K isoforms is in the low micromolar range (typically 0.5-1.4 µM).[1][2][3] However, the effective concentration can vary between cell lines. It is crucial to perform a dose-response experiment. Also, verify the purity and stability of your this compound stock. Improper storage can lead to degradation.
-
Treatment Time: The standard pre-treatment time with this compound is typically one hour before stimulation.[3] However, optimal timing can be cell-type dependent. Consider a time-course experiment to determine the ideal treatment duration.
-
Cell Line and Culture Conditions: The cellular context is critical. Some cell lines may have inherent resistance or alternative signaling pathways that circumvent PI3K. Ensure cells are healthy and not passaged excessively.
-
Antibody Performance: Validate the specificity and sensitivity of your phospho-Akt (e.g., Ser473, Thr308) and total Akt antibodies. Run appropriate positive and negative controls.
Step 2: Investigate Potential Off-Target and Non-Specific Effects
This compound is not entirely specific for PI3K and can have other effects.[4][5][6]
-
Control with an Inactive Analog: Use LY303511, a structurally similar but kinase-inactive analog of this compound, as a negative control.[4][5] This will help differentiate between PI3K-dependent and -independent effects.
-
Alternative PI3K Inhibitors: To confirm that the lack of inhibition is specific to this compound and not a broader cellular mechanism, consider using other PI3K inhibitors with different mechanisms of action, such as Wortmannin (an irreversible inhibitor).[7][8]
Step 3: Explore PI3K-Independent Akt Activation Pathways
If the above steps do not resolve the issue, it is highly probable that Akt is being phosphorylated through a PI3K-independent mechanism. Several kinases have been identified that can directly phosphorylate and activate Akt.[9]
-
Investigate Alternative Kinases: Depending on your cellular model and experimental context, consider the involvement of kinases such as:
-
Unexpected Enhancement of Akt Phosphorylation: In some specific cellular contexts, such as gemcitabine-resistant pancreatic cancer cells, this compound has been observed to paradoxically enhance Akt phosphorylation.[7][8] This highlights the importance of understanding the specific biology of your experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration for this compound?
A1: The IC50 of this compound for most PI3K isoforms is in the range of 0.5 to 1.4 µM.[1][2][3] However, a final concentration of 10-25 µM is commonly used in cell-based assays to effectively inhibit Akt phosphorylation.[4][10][11] It is highly recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q2: How long should I treat my cells with this compound?
A2: A pre-incubation time of 1 hour is a common starting point before stimulating the cells.[3] However, the optimal duration can vary. Some studies have shown effects after 24 to 48 hours of treatment.[10][12] A time-course experiment is advisable to establish the most effective treatment window for your experimental setup.
Q3: Are there any known off-target effects of this compound?
A3: Yes, this compound is known to inhibit other kinases besides PI3K, including casein kinase 2 (CK2), mTOR, and DNA-dependent protein kinase (DNA-PK).[1][6] It can also induce cellular responses independent of its kinase inhibitory activity, such as the production of intracellular hydrogen peroxide.[4]
Q4: Why is Akt still phosphorylated in the presence of this compound?
A4: There are several reasons why Akt phosphorylation might persist despite treatment with this compound:
-
PI3K-Independent Activation: Other kinases can directly phosphorylate Akt, bypassing the PI3K pathway. These include TBK1, IKBKE, Ack1, and Src.[9]
-
Insufficient Inhibition: The concentration or duration of this compound treatment may not be sufficient for your specific cell line.
-
Paradoxical Activation: In certain cell types, like some gemcitabine-resistant cancer cells, this compound has been shown to increase Akt phosphorylation.[7][8]
Q5: What are good negative controls for a this compound experiment?
A5: A vehicle control (e.g., DMSO) is essential. Additionally, using the inactive analog LY303511 is a robust negative control to distinguish PI3K-dependent effects from off-target effects of the chemical scaffold.[4][5]
Data Presentation
Table 1: IC50 Values of this compound for Various Kinases
| Kinase | IC50 (µM) |
| PI3Kα | 0.5 |
| PI3Kδ | 0.57 |
| PI3Kβ | 0.97 |
| DNA-PK | 1.4 |
| CK2 | 0.098 |
Data compiled from MedChemExpress and Selleck Chemicals product information.[1][6]
Experimental Protocols
Western Blotting for Phospho-Akt (Ser473) and Total Akt
This protocol provides a general framework for assessing the effect of this compound on Akt phosphorylation.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. The following day, replace the medium with serum-free or low-serum medium for a few hours to reduce basal Akt phosphorylation. c. Pre-treat the cells with this compound at the desired concentrations (e.g., a dose-response from 1 µM to 50 µM) or a vehicle control (DMSO) for 1 hour. d. Stimulate the cells with an appropriate agonist (e.g., growth factor) for the recommended time to induce Akt phosphorylation.
2. Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13] c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at high speed at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).
3. SDS-PAGE and Western Blotting: a. Prepare protein samples by adding Laemmli buffer and heating. b. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. c. Separate the proteins by electrophoresis. d. Transfer the proteins to a nitrocellulose or PVDF membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C. g. Wash the membrane with TBST. h. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane with TBST. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate. k. After imaging, strip the membrane and re-probe with a primary antibody against total Akt as a loading control.
Visualizations
Caption: Canonical PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting the lack of this compound efficacy.
Caption: PI3K-dependent and -independent pathways leading to Akt phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. This compound (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. selleckchem.com [selleckchem.com]
- 7. PI3K inhibitor this compound, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. PI3K-Independent AKT Activation in Cancers: A Treasure Trove for Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | this compound Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting LY294002 Off-Target Kinase Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the phosphoinositide 3-kinase (PI3K) inhibitor, LY294002. Due to its known off-target effects, careful experimental design and data interpretation are crucial.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a potent, cell-permeable, and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1] It is widely used in cell biology research to study the role of the PI3K/Akt/mTOR signaling pathway in various cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of PI3K.[5]
Q2: What are the known off-target effects of this compound?
A2: While this compound is a potent PI3K inhibitor, it is not entirely specific and has been shown to inhibit other kinases and proteins, especially at higher concentrations.[2][6] Documented off-targets include mTOR, DNA-dependent protein kinase (DNA-PK), casein kinase 2 (CK2), Pim-1, glycogen synthase kinase 3β (GSK3β), and BET bromodomain proteins.[1][2][6] Additionally, this compound can induce PI3K-independent effects such as the production of intracellular hydrogen peroxide and inhibition of the transcription factor NF-κB.[7][8][9]
Q3: At what concentrations are off-target effects of this compound typically observed?
A3: Off-target effects of this compound are more likely to occur at higher concentrations.[2] While the IC50 for PI3K isoforms is in the sub-micromolar to low micromolar range, inhibition of other kinases can occur at similar or slightly higher concentrations.[3][10] For example, the IC50 for CK2 is reported to be as low as 98 nM.[3][10] It is recommended to perform a dose-response curve to determine the minimal effective concentration for PI3K inhibition in your specific cell system to minimize off-target effects.[11]
Troubleshooting Guide
Scenario 1: I'm observing a phenotype that is inconsistent with PI3K inhibition.
-
Question: I treated my cells with this compound expecting to see a decrease in proliferation, but instead, I'm observing a different or even opposite effect. What could be the cause?
-
Answer: This is a strong indication of an off-target effect. This compound is known to inhibit several other kinases that could be influencing your observed phenotype.[2][6] For instance, inhibition of GSK3β or CK2 could lead to complex downstream effects that may counteract the expected outcome of PI3K inhibition.[6] In some gemcitabine-resistant pancreatic cancer cell lines, this compound has been unexpectedly shown to enhance Akt phosphorylation.[12] It is also possible that the observed effect is due to a PI3K-independent mechanism, such as the generation of intracellular hydrogen peroxide, which can sensitize cells to apoptosis through a different pathway.[7][8]
Scenario 2: I'm seeing significant cell toxicity at concentrations where I expect to see specific PI3K inhibition.
-
Question: My cells are dying even at low micromolar concentrations of this compound, which I thought would be specific for PI3K. Why is this happening?
-
Answer: The observed cytotoxicity could be due to the inhibition of off-target kinases that are essential for cell survival.[13] For example, DNA-PK is a critical enzyme in DNA damage repair, and its inhibition by this compound could lead to increased cell death.[3][5] Additionally, the induction of intracellular hydrogen peroxide by this compound can contribute to cytotoxicity.[7][8] It is crucial to perform a dose-response curve to determine the IC50 for cell viability and compare it to the IC50 for PI3K pathway inhibition in your specific cell line.[13]
Scenario 3: My results with this compound are different from what I see with another PI3K inhibitor like wortmannin.
-
Question: I'm not seeing the same results when I use wortmannin compared to this compound, even though both are PI3K inhibitors. Are they not interchangeable?
-
Answer: While both are PI3K inhibitors, this compound and wortmannin have different mechanisms of action and off-target profiles. This compound is a reversible inhibitor, whereas wortmannin is an irreversible inhibitor.[1] This difference in reversibility can lead to different cellular responses over time. Furthermore, their off-target profiles differ. For example, some PI3K-independent effects of this compound, like the inhibition of the p50 subunit of NF-κB, are not mimicked by wortmannin.[9] One study even showed that in certain cancer cells, this compound enhanced Akt phosphorylation while wortmannin inhibited it as expected.[12] Therefore, these two inhibitors should not be considered directly interchangeable without further validation.
Quantitative Data: this compound Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for its primary targets (PI3K isoforms) and several known off-targets. This data is essential for designing experiments with appropriate concentrations and for interpreting results where off-target effects are a concern.
| Target Kinase | IC50 (μM) | Reference(s) |
| On-Target | ||
| PI3Kα (p110α) | 0.5 | [3][10] |
| PI3Kβ (p110β) | 0.97 | [3][10] |
| PI3Kδ (p110δ) | 0.57 | [3][10] |
| Off-Target | ||
| Casein Kinase 2 (CK2) | 0.098 | [3][10] |
| DNA-PK | 1.4 | [3] |
| mTOR | 2.5 | [10] |
| His-tagged bovine PI3K | 10 | [10] |
Experimental Protocols
To investigate and mitigate the off-target effects of this compound, the following experimental protocols are recommended:
1. Protocol for Validating On-Target vs. Off-Target Effects Using a Secondary Inhibitor
-
Objective: To determine if an observed phenotype is due to the inhibition of PI3K or an off-target kinase.
-
Methodology:
-
Treat cells with a dose-response of this compound to establish the concentration at which the phenotype is observed.
-
In parallel, treat cells with a structurally different and more specific PI3K inhibitor (e.g., a newer generation isoform-specific inhibitor).
-
Include a vehicle control (e.g., DMSO) in all experiments.
-
Assess the phenotype of interest in all treatment groups.
-
-
Interpretation:
-
If the phenotype is replicated with the specific PI3K inhibitor, it is likely an on-target effect.
-
If the phenotype is unique to this compound treatment, it is likely due to an off-target effect.
-
2. Protocol for Affinity Purification of this compound Targets
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Objective: To identify the direct binding partners of this compound in a cellular context.
-
Methodology: This protocol is based on the use of an immobilized this compound analog (e.g., PI828) as described in the literature.[6]
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Synthesize or obtain an immobilized version of this compound on a solid support (e.g., Sepharose beads).
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Prepare cell lysates from the experimental cell line.
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Incubate the cell lysate with the this compound-coupled beads and control beads (without the inhibitor).
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For competition assays, pre-incubate the lysate with an excess of free this compound before adding the beads.[6]
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Wash the beads extensively to remove non-specific binders.
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Elute the bound proteins from the beads.
-
Identify the eluted proteins using mass spectrometry.
-
-
Interpretation: Proteins that specifically bind to the this compound beads and are competed off by free this compound are potential direct targets.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating Off-Target Effects
Caption: A workflow for systematically investigating potential off-target effects of this compound.
Troubleshooting Logic for Unexpected Results
References
- 1. researchgate.net [researchgate.net]
- 2. bca-protein.com [bca-protein.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 6. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound and LY303511 sensitize tumor cells to drug-induced apoptosis via intracellular hydrogen peroxide production independent of the phosphoinositide 3-kinase-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The phosphatidylinositol 3-kinase (PI3K) inhibitor this compound modulates cytokine expression in macrophages via p50 nuclear factor κB inhibition, in a PI3K-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LY294002 Concentration to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the PI3K inhibitor, LY294002, effectively while minimizing off-target effects and cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3] It acts as an ATP-competitive inhibitor, binding to the kinase domain of the p110 catalytic subunit of PI3K, thereby blocking its lipid kinase activity.[4] This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/Akt signaling pathway.[3] Downstream effects include the inhibition of Akt phosphorylation, which in turn can lead to decreased cell proliferation, G1 phase cell cycle arrest, and induction of apoptosis.[1][3]
Q2: What are the known off-target effects of this compound?
While widely used as a PI3K inhibitor, this compound is not entirely specific and can inhibit other kinases, especially at higher concentrations.[1] Notable off-target effects include the inhibition of mTOR, DNA-dependent protein kinase (DNA-PK), and casein kinase 2 (CK2).[1][5][6] This lack of specificity is an important consideration when interpreting experimental results and can contribute to cellular toxicity.
Q3: What is a typical effective concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific research question. However, a general effective range for in vitro studies is between 10 µM and 50 µM.[7][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How can I minimize the toxicity of this compound in my cell culture experiments?
Minimizing toxicity is key to obtaining reliable and interpretable data. Here are some strategies:
-
Determine the optimal concentration: Perform a dose-response curve to identify the lowest concentration of this compound that effectively inhibits the PI3K pathway in your cell line. This can be assessed by examining the phosphorylation status of Akt.
-
Limit incubation time: The duration of exposure to this compound can significantly impact cell viability. Time-course experiments are recommended to determine the shortest incubation time required to achieve the desired biological effect.[9]
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Use appropriate controls: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the this compound.[3] This will help to distinguish the effects of the inhibitor from any effects of the solvent.
-
Monitor cell viability: Regularly assess cell health using methods such as Trypan Blue exclusion, MTT, or Real-Time Cell Analysis (RTCA) to ensure that the observed effects are not due to widespread cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death observed at expected effective concentrations. | The cell line is particularly sensitive to this compound. | Perform a dose-response experiment starting from a lower concentration range (e.g., 1-10 µM). Shorten the incubation time. |
| Off-target effects are causing toxicity. | Consider using a more specific PI3K inhibitor if available. Confirm target engagement at lower concentrations by Western blot for p-Akt. | |
| No inhibition of PI3K/Akt pathway observed. | Incorrect concentration or inactive compound. | Verify the concentration of your stock solution. Ensure proper storage of this compound at -20°C to maintain its activity.[7] Test a fresh batch of the compound. |
| Cell line is resistant to this compound. | Increase the concentration and/or incubation time. However, be mindful of increasing toxicity. Investigate the status of the PI3K pathway in your cell line (e.g., PTEN status). | |
| Inconsistent results between experiments. | Variability in cell seeding density or experimental conditions. | Standardize your cell seeding protocol. Ensure consistent incubation times and reagent concentrations. |
| This compound stock solution has degraded. | Prepare fresh stock solutions of this compound in DMSO and store in aliquots at -20°C to avoid multiple freeze-thaw cycles.[7] |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound against various kinases and provide examples of working concentrations used in different cell lines.
Table 1: IC50 Values of this compound for Various Kinases
| Kinase | IC50 (µM) | Reference |
| PI3Kα | 0.5 | [1][5] |
| PI3Kβ | 0.97 | [1][5] |
| PI3Kδ | 0.57 | [1][5] |
| DNA-PK | 1.4 | [5][6] |
| mTOR | 2.5 | [1] |
| CK2 | 0.098 | [1][5] |
Table 2: Examples of this compound Working Concentrations in Cell Culture
| Cell Line | Concentration Range (µM) | Incubation Time | Observed Effect | Reference |
| CNE-2Z (Nasopharyngeal Carcinoma) | 10 - 75 | 24 - 48 hours | Decreased cell proliferation, induced apoptosis | [3] |
| AsPC-1, BxPC-3, PANC-1 (Pancreatic Cancer) | 5 - 45 | 24 hours | Inhibition of cell growth | [6] |
| DLD-1, LoVo (Colon Cancer) | 10, 20, 50 | 24 hours | Inhibition of Akt phosphorylation | [10] |
| Reh, EU-1 (Acute Lymphoblastic Leukemia) | 15 | 48 hours | Synergistic cytotoxic effect with nutlin-3 | [11] |
| U251, U87-MG (Glioblastoma) | Optimal at 75 | Not specified | Inhibition of PI3K-AKT signaling | [12] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (DMSO) at the highest concentration used.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the cell viability (%) against the this compound concentration to determine the IC50 value.
Protocol 2: Assessment of PI3K Pathway Inhibition by Western Blotting for Phospho-Akt
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Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473 or Thr308) overnight at 4°C.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt as a loading control.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. This compound (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. abmole.com [abmole.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating LY294002 Insolubility in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the proper dissolution and stability of small molecule inhibitors is critical for experimental success. This guide provides troubleshooting advice and answers to frequently asked questions regarding LY294002, a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), with a focus on overcoming its inherent insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: this compound is a hydrophobic molecule and is practically insoluble in water and aqueous solutions like cell culture media or phosphate-buffered saline (PBS). Precipitation commonly occurs due to:
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Solvent Shock: A rapid change in solvent polarity when a concentrated stock solution (typically in DMSO) is diluted into an aqueous medium. This can cause the compound to "crash out" of the solution.
-
Exceeding Solubility Limit: The final concentration of this compound in the medium may be above its maximum solubility in that specific aqueous environment.
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce the solubility of the compound.
-
Temperature and pH Fluctuations: Changes in temperature or pH of the medium can alter the compound's solubility.
Q2: What is the best solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing this compound stock solutions. It is crucial to use anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the solubility of this compound.
Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation of the compound. Store the aliquots at -20°C or -80°C, protected from light. Once in solution, it is recommended to use it within three months to prevent loss of potency.
Q5: Is this compound a specific inhibitor for PI3K?
A5: While this compound is a potent inhibitor of PI3Ks, it is not entirely specific. It has been shown to inhibit other kinases such as mTOR, DNA-dependent protein kinase (DNA-PK), casein kinase 2 (CK2), and Pim-1, as well as BET bromodomain proteins (BRD2, BRD3, and BRD4). It is important to consider these off-target effects when interpreting experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to the medium. | Solvent Shock: The abrupt change in polarity causes the compound to fall out of solution. | 1. Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the compound. 2. Add dropwise while vortexing: Add the this compound stock solution drop-by-drop to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion. 3. Use an intermediate dilution step: Prepare an intermediate dilution of the stock solution in a solvent that is miscible with both the stock solvent and the final medium. |
| The medium becomes cloudy or hazy over time in the incubator. | Delayed Precipitation: The compound's concentration may be at the edge of its solubility limit, or it may be unstable in the culture conditions. | 1. Reduce the final concentration: Perform a dose-response experiment to find the highest soluble concentration that still provides the desired biological effect. 2. Check for media evaporation: Ensure proper humidification in your incubator to prevent the medium from concentrating over time. 3. Assess serum concentration: If working in low-serum or serum-free conditions, consider that serum proteins can help solubilize hydrophobic compounds. |
| Inconsistent experimental results. | Incomplete Dissolution or Degradation: The actual concentration of soluble this compound may be lower than intended or may have degraded. | 1. Ensure complete initial dissolution: After dissolving the this compound powder in the solvent, visually inspect the solution against a light source to confirm there are no visible particles. If necessary, sonicate the solution. 2. Use fresh stock solutions: Avoid using old stock solutions, as the compound may have degraded over time. It is recommended to use solutions within three months of preparation. 3. Avoid repeated freeze-thaw cycles: Aliquot stock solutions into single-use vials. |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below. Please note that these values can vary slightly between different suppliers and batches.
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | ≥15.37 mg/mL - 80 mg/mL | ~50 mM - 260 mM |
| Ethanol | ≥13.55 mg/mL - 25 mg/mL | ~44 mM - 81 mM |
| Dimethyl formamide | ~25 mg/mL | ~81 mM |
| Water | Insoluble | - |
| PBS (pH 7.2) | ~0.05 µg/mL | ~0.16 µM |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~1.6 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh 1.5 mg of this compound powder (molecular weight: 307.35 g/mol ) and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add 488 µL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the powder is completely dissolved.
-
Verify Dissolution: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell Culture (e.g., 10 µM)
-
Pre-warm Medium: Warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Dilute Stock Solution: Prepare the final working solution by adding the 10 mM stock solution to the pre-warmed medium at a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of medium).
-
Ensure Proper Mixing: Crucially, add the stock solution dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion and to avoid precipitation.
-
Dose Cells: Remove the old medium from your cell culture plates and add the freshly prepared medium containing this compound.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
LY294002 Technical Support Center: Stability, Protocols, and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, experimental use, and potential challenges associated with the PI3K inhibitor, LY294002.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound in solution?
A1: For long-term stability, this compound should be dissolved in a suitable solvent, typically DMSO, and stored at -20°C.[1][2] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1][2]
Q2: How long can I store this compound in a DMSO solution at -20°C?
A2: Based on manufacturer recommendations, this compound solutions in DMSO are generally stable for at least 3 to 6 months when stored at -20°C.[1][2][3] Some suppliers indicate that stock solutions can be stable for up to one year under these conditions.[4] However, for critical experiments, it is advisable to use a freshly prepared solution or one that has been stored for less than 3 months to ensure optimal potency.[1][2]
Q3: Can I store this compound in other solvents?
A3: this compound is also soluble in ethanol.[1][2] While storage in ethanol at -20°C is possible, DMSO is the more commonly used and recommended solvent for long-term storage due to its superior solubilizing properties for this compound.
Q4: What about the stability of this compound in aqueous solutions or cell culture media?
A4: this compound has very poor solubility in aqueous buffers.[5] It is recommended to first dissolve the compound in DMSO and then dilute this stock solution into the aqueous buffer or cell culture medium immediately before use. Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment and used promptly.
Data Presentation: Stability of this compound Solutions
| Solvent | Storage Temperature | Recommended Maximum Storage Duration | Source(s) |
| DMSO | -20°C | 3 months (to prevent loss of potency) | [1][2] |
| DMSO | -20°C | 1 month | [3] |
| DMSO | -80°C | 6 months | [3] |
| Ethanol | -20°C | Information not readily available, but generally considered less stable than in DMSO for long-term storage. |
Note: For optimal results, it is always recommended to refer to the specific product information sheet provided by the manufacturer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no inhibitory effect on PI3K/Akt signaling | 1. Degraded this compound solution: The compound may have lost its potency due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage). 2. Insufficient concentration: The concentration of this compound used may be too low to effectively inhibit PI3K in the specific cell line or experimental setup. 3. Incorrect experimental timing: The pre-incubation time with the inhibitor may be too short. | 1. Prepare a fresh stock solution of this compound from powder. Ensure proper storage of the new stock solution in single-use aliquots at -20°C. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. Concentrations typically range from 10 to 50 µM.[1][6] 3. Increase the pre-incubation time with this compound before cell stimulation. A pre-incubation of at least 1 hour is generally recommended.[1][2] |
| Precipitation of this compound in cell culture medium | 1. Poor aqueous solubility: this compound is sparingly soluble in aqueous solutions. 2. High final concentration of DMSO: A high percentage of DMSO in the final culture medium can be toxic to cells and may also affect compound solubility. | 1. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%). Prepare a concentrated stock solution in DMSO and then perform serial dilutions in the medium. 2. After diluting the DMSO stock in the medium, vortex or mix thoroughly to ensure complete dissolution before adding to the cells. |
| Off-target effects observed | 1. Inhibition of other kinases: At higher concentrations, this compound can inhibit other kinases besides PI3K, such as mTOR, DNA-PK, and CK2.[7][8] | 1. Use the lowest effective concentration of this compound as determined by a dose-response curve. 2. Consider using a more specific PI3K inhibitor if off-target effects are a concern. 3. Include appropriate controls in your experiment, such as a vehicle control (DMSO) and potentially a negative control compound. |
| Inconsistent results between experiments | 1. Variability in this compound solution: Inconsistent preparation or storage of the inhibitor solution. 2. Cell culture variability: Differences in cell passage number, confluency, or serum concentration. | 1. Strictly adhere to a standardized protocol for preparing and storing this compound aliquots. 2. Maintain consistent cell culture conditions for all experiments. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
Experimental Protocols
Detailed Methodology: Inhibition of Akt Phosphorylation in Cultured Cells
This protocol outlines a typical experiment to assess the inhibitory effect of this compound on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt via Western blotting.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to prepare a 10 mM stock solution. For example, dissolve 1 mg of this compound (MW: 307.34 g/mol ) in 325.4 µL of DMSO.
-
Aliquot the stock solution into single-use tubes and store at -20°C for up to 3 months.
2. Cell Culture and Treatment:
-
Plate your cells of interest in a suitable culture dish and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
The day before the experiment, you may want to serum-starve the cells (e.g., in a medium containing 0.5-1% FBS) to reduce basal Akt phosphorylation.
-
On the day of the experiment, pre-treat the cells with the desired concentration of this compound (e.g., 10 µM, 20 µM, 50 µM) or vehicle control (DMSO) for 1-2 hours. The final DMSO concentration should be consistent across all conditions and ideally below 0.1%.
-
After pre-treatment, stimulate the cells with a growth factor or agonist known to activate the PI3K/Akt pathway in your cell line (e.g., insulin, EGF, PDGF) for the appropriate time (e.g., 15-30 minutes).
3. Cell Lysis and Protein Quantification:
-
Following stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and sample loading buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt and a loading control protein (e.g., β-actin or GAPDH).
Mandatory Visualizations
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Treatment and Analysis
References
- 1. This compound (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Encapsulation of PI3K Inhibitor this compound within Polymer Nanoparticles Using Ion Pairing Flash Nanoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of LY294002 Treatment: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The following technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address unexpected results encountered during experiments with the PI3K inhibitor, LY294002. This document offers structured guidance in a question-and-answer format, detailed experimental protocols, and visual aids to facilitate a deeper understanding of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is not inhibiting Akt phosphorylation as expected. In fact, in some cases, I'm observing an increase in p-Akt levels. What could be the cause of this paradoxical effect?
A1: This is a documented, albeit unexpected, phenomenon observed in certain cellular contexts, particularly in some gemcitabine-resistant pancreatic cancer cell lines.[1] The paradoxical activation of Akt phosphorylation (at Ser472) by this compound is thought to be a PI3K-dependent mechanism that can contribute to cell survival.[1] It is hypothesized that at higher concentrations, this compound's interaction with the ATP-binding pocket of PI3K may lead to conformational changes that, in some cellular systems, result in a transient or sustained increase in Akt phosphorylation.[2][3]
Troubleshooting Steps:
-
Confirm with an alternative PI3K inhibitor: Use a structurally different PI3K inhibitor, such as wortmannin, to see if the effect is specific to this compound.[1]
-
Titrate this compound concentration: Perform a dose-response experiment to determine if the paradoxical effect is concentration-dependent.
-
Assess downstream targets: Examine the phosphorylation status of downstream targets of Akt, such as GSK3β, to understand the functional consequence of the observed p-Akt increase.
Q2: I'm observing significant apoptosis in my cell line following this compound treatment, but I'm unsure if this is solely due to PI3K inhibition. Are there other mechanisms at play?
A2: Yes, this compound can induce apoptosis through PI3K-independent mechanisms. One notable off-target effect is the induction of intracellular hydrogen peroxide (H₂O₂) production.[1] This increase in reactive oxygen species (ROS) can sensitize cells to apoptosis.[1] This effect has been observed with both this compound and its inactive analog, LY303511, suggesting it is independent of PI3K inhibition.[1] Additionally, this compound-induced apoptosis can be mediated through the activation of the caspase-9 pathway.[4][5]
Troubleshooting Steps:
-
Measure intracellular ROS: Use a fluorescent probe, such as DCFDA, to measure changes in intracellular ROS levels after this compound treatment.
-
Use an inactive analog: Treat cells with LY303511 to determine if the observed apoptosis is independent of PI3K inhibition.
-
Assess caspase activation: Perform a western blot or activity assay for cleaved caspase-9 and other caspases to investigate the apoptotic pathway involved.
Q3: My results suggest that this compound is affecting signaling pathways other than PI3K/Akt. What are the known off-target effects of this compound?
A3: this compound is known to be a non-selective inhibitor and can affect several other kinases and signaling pathways.[6] Its off-target effects include the inhibition of:
-
mTOR (mammalian target of rapamycin): this compound can directly inhibit mTOR, a key regulator of cell growth and proliferation.[6]
-
Casein Kinase 2 (CK2): This kinase is involved in various cellular processes, including cell proliferation and survival.[6][7]
-
DNA-dependent Protein Kinase (DNA-PK): This kinase plays a critical role in DNA repair.[6]
-
NF-κB: this compound has been shown to inhibit NF-κB activation in a PI3K-independent manner, which can affect inflammatory responses and cell survival.[8][9]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary target and several off-target kinases.
| Target Kinase | IC50 (µM) | Reference(s) |
| PI3Kα | 0.5 | [7] |
| PI3Kδ | 0.57 | [7] |
| PI3Kβ | 0.97 | [7] |
| PI3K (in vitro) | 1.40 | [10] |
| DNA-PK | 1.4 | [11] |
| mTOR | 2.5 | [7] |
| CK2 | 0.098 | [7] |
| CK2α2 | 3.869 | [11] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Protease-activated Receptor 4 causes Akt phosphorylation independently of PI3 kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound inhibits LPS-induced NO production through a inhibition of NF-kappaB activation: independent mechanism of phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Cell Signaling Technology [cellsignal.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Controlling for PI3K-Independent Effects of LY294002
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the PI3K-independent effects of the inhibitor LY294002.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and cell-permeable small molecule inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] It acts as a competitive inhibitor at the ATP-binding site of PI3K, thereby blocking the phosphorylation of phosphatidylinositol and subsequent activation of downstream signaling pathways, such as the Akt/mTOR pathway.[1] This pathway is crucial for regulating cell proliferation, survival, and growth.
Q2: What are the known PI3K-independent (off-target) effects of this compound?
A2: this compound is not entirely specific for PI3Ks and has been shown to inhibit other proteins, a phenomenon known as off-target effects.[3][4] These off-targets include other kinases such as casein kinase 2 (CK2), DNA-dependent protein kinase (DNA-PK), and the mammalian target of rapamycin (mTOR).[3][5][6] Additionally, some studies have reported that this compound can induce the production of intracellular hydrogen peroxide (H₂O₂) and inhibit voltage-gated potassium (Kv) channels through mechanisms independent of PI3K inhibition.[7]
Q3: How can I control for the off-target effects of this compound in my experiments?
A3: To ensure that the observed effects in your experiments are due to PI3K inhibition and not off-target activities of this compound, a combination of control experiments is recommended. These include:
-
Using a structurally related but inactive analog: LY303511 is an excellent negative control as it is structurally similar to this compound but does not inhibit PI3K.[7][8]
-
Employing a structurally distinct PI3K inhibitor: Wortmannin is another widely used PI3K inhibitor with a different chemical structure and its own off-target profile.[9][10] Comparing the effects of this compound and wortmannin can help differentiate between on-target PI3K effects and compound-specific off-target effects.
-
Performing dose-response experiments: Use the lowest effective concentration of this compound to minimize the engagement of lower-affinity off-targets.
-
Validating with genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to specifically knock down the PI3K catalytic subunits to confirm that the phenotype observed with this compound is reproducible.
Q4: What is the recommended working concentration for this compound?
A4: The optimal concentration of this compound is cell-type and context-dependent. A dose-response experiment is crucial to determine the minimal concentration that effectively inhibits PI3K signaling (e.g., by assessing the phosphorylation of Akt) without inducing significant off-target effects. Generally, concentrations ranging from 1 to 20 µM are used in cell culture experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observed phenotype is inconsistent with known PI3K signaling. | The effect may be due to an off-target activity of this compound. | 1. Perform a control experiment with the inactive analog LY303511. 2. Use a structurally different PI3K inhibitor like wortmannin to see if the phenotype is replicated. 3. Validate the phenotype by genetically knocking down the catalytic subunit of PI3K (e.g., p110α) using siRNA. |
| High levels of cytotoxicity observed at effective concentrations. | The concentration used may be too high, leading to significant off-target effects or general toxicity. | 1. Perform a detailed dose-response curve to identify the lowest concentration that inhibits PI3K signaling. 2. Reduce the treatment duration. 3. Ensure the DMSO vehicle control concentration is not exceeding 0.1% (v/v). |
| Conflicting results when comparing with literature. | Experimental conditions such as cell line, serum concentration, and treatment time can significantly influence the outcome. | 1. Carefully document and standardize all experimental parameters. 2. Test a range of this compound concentrations and time points. 3. Use positive and negative controls as recommended in the experimental protocols below. |
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary PI3K targets and several known off-targets.
| Target | IC50 (µM) | Reference |
| On-Targets | ||
| PI3Kα (p110α) | 0.5 | [5][6] |
| PI3Kβ (p110β) | 0.97 | [5][6] |
| PI3Kδ (p110δ) | 0.57 | [5][6] |
| PI3K (unspecified) | 1.4 | [1] |
| Off-Targets | ||
| Casein Kinase 2 (CK2) | 0.098 | [5][6] |
| DNA-PK | 1.4 | [6] |
| mTOR | ~2.5-6 | [5] |
| Voltage-gated K+ channels (Kv) | 9.0 | [7] |
Experimental Protocols
Protocol 1: Using LY303511 as a Negative Control
This protocol describes how to use the inactive analog LY303511 to differentiate between PI3K-dependent and -independent effects of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
LY303511 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Reagents for downstream analysis (e.g., antibodies for Western blotting)
Methodology:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Treatment: Prepare working solutions of this compound, LY303511, and a DMSO vehicle control in complete culture medium. A common concentration for both this compound and LY303511 is 10-20 µM.
-
Experimental Groups:
-
Vehicle Control (DMSO)
-
This compound (at the desired concentration)
-
LY303511 (at the same concentration as this compound)
-
-
Incubation: Treat the cells for the desired duration.
-
Analysis: Harvest the cells and perform the downstream analysis (e.g., Western blot for p-Akt, cell viability assay, etc.). An effect observed with this compound but not with LY303511 is likely PI3K-dependent. An effect observed with both compounds is likely PI3K-independent.
Protocol 2: Using Wortmannin for On-Target Validation
This protocol outlines the use of wortmannin, a structurally distinct PI3K inhibitor, to confirm that an observed effect is mediated by PI3K inhibition.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Wortmannin (stock solution in DMSO)
-
DMSO (vehicle control)
-
Reagents for downstream analysis
Methodology:
-
Cell Seeding: Plate cells and allow them to attach.
-
Treatment: Prepare working solutions of this compound, wortmannin, and DMSO in complete culture medium. A typical concentration for wortmannin is 100-200 nM.
-
Experimental Groups:
-
Vehicle Control (DMSO)
-
This compound (at its effective concentration)
-
Wortmannin (at its effective concentration)
-
-
Incubation: Treat the cells for the desired time. Note that wortmannin is less stable in solution than this compound, so longer incubation times may require replenishment.
-
Analysis: Perform the desired downstream analysis. If both this compound and wortmannin produce the same phenotype, it is strong evidence for an on-target PI3K effect.
Protocol 3: siRNA-Mediated Knockdown of PI3K
This protocol provides a general workflow for using siRNA to genetically validate the on-target effects of this compound by silencing the expression of a PI3K catalytic subunit (e.g., PIK3CA, which encodes p110α).
Materials:
-
Cells of interest
-
siRNA targeting the PI3K catalytic subunit of interest (and a non-targeting control siRNA)
-
Transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete culture medium
-
Reagents for validation of knockdown (e.g., qPCR primers, antibodies)
Methodology:
-
Cell Seeding: Plate cells one day prior to transfection to achieve 60-80% confluency on the day of transfection.[11]
-
Transfection Complex Preparation:
-
Dilute the siRNA (e.g., 20-80 pmol) in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes.[11]
-
-
Transfection: Add the transfection complexes to the cells in fresh serum-free medium.
-
Incubation: Incubate the cells for 5-7 hours at 37°C.[11] Then, add complete medium.
-
Post-Transfection: After 24-72 hours, assess the knockdown efficiency at the mRNA (qPCR) and protein (Western blot) levels.
-
Phenotypic Analysis: Once knockdown is confirmed, perform the phenotypic assay of interest and compare the results from the PI3K-knockdown cells to those treated with this compound and control cells. A similar phenotype between the PI3K-knockdown and this compound-treated cells provides strong evidence for an on-target effect.
Visualizations
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating on-target effects of this compound.
Caption: Decision tree for interpreting this compound experimental results.
References
- 1. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the specificity of the PI3K family inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The phosphatidylinositol 3-kinase inhibitor this compound potently blocks K(V) currents via a direct mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LY303511 displays antiproliferation potential against oral cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K inhibitor this compound, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
reducing variability in LY294002 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experimental results when using the PI3K inhibitor, LY294002.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks)[1]. It acts as an ATP-competitive inhibitor, binding to the kinase domain of the p110 catalytic subunit of PI3K, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3)[2]. This inhibition blocks the activation of downstream signaling pathways, most notably the Akt/PKB pathway, which is crucial for cell survival, proliferation, and metabolism[1][2].
Q2: What are the known off-target effects of this compound?
A2: While widely used as a PI3K inhibitor, this compound is not entirely specific and has been shown to inhibit other kinases and proteins, which can contribute to experimental variability[3][4]. These off-target effects are particularly noticeable at higher concentrations. Known off-targets include:
-
mTOR (mammalian target of rapamycin): A PI3K-related kinase also involved in cell growth and proliferation[3].
-
DNA-PK (DNA-dependent protein kinase): Involved in DNA repair[3].
-
Casein Kinase 2 (CK2): A serine/threonine kinase with numerous cellular functions[3][5].
-
Pim-1: A serine/threonine kinase involved in cell survival and proliferation[3].
-
BET bromodomain proteins (BRD2, BRD3, BRD4): These proteins are involved in the regulation of gene transcription[6].
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically through a dose-response experiment. However, a common working concentration range is 10-50 µM[1][7]. It is advisable to start with a concentration around 20 µM, which has been shown to significantly downregulate p-Akt in several cell lines[7][8].
Q4: What is the optimal pre-incubation time for this compound?
A4: The ideal pre-incubation time can vary depending on the experimental goals. For inhibiting autophagosome formation, a short pre-treatment of 30 minutes is often sufficient[9]. However, for studies on cell viability or apoptosis, longer incubation times of 24 to 48 hours are commonly used[8][10]. A time-course experiment is recommended to determine the optimal incubation time for your specific cell line and endpoint[9].
Q5: Why am I observing an increase in Akt phosphorylation after this compound treatment?
A5: Paradoxical enhancement of Akt phosphorylation has been observed in some cancer cell lines, particularly those resistant to certain chemotherapies[1]. This unexpected effect can occur in a dose- and time-dependent manner[1]. The exact mechanism is not fully understood but may involve feedback loops or the activation of alternative signaling pathways in resistant cells. If you observe this, consider using a different PI3K inhibitor, such as wortmannin, for comparison[1].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent this compound concentration: Due to poor solubility, the compound may not be fully dissolved or may precipitate out of solution. | Prepare fresh stock solutions in anhydrous DMSO. Vortex thoroughly and consider a brief sonication to ensure complete dissolution. When diluting into aqueous media, do so quickly and mix immediately to prevent precipitation. |
| Cell density variation: Differences in cell number at the time of treatment can significantly impact results. | Ensure uniform cell seeding and confluency across all wells and plates. | |
| Inconsistent incubation times: Minor variations in treatment duration can affect signaling pathway activation. | Standardize all incubation times precisely. Use a multichannel pipette for simultaneous addition of the inhibitor to multiple wells. | |
| Unexpected or off-target effects | Concentration too high: Off-target effects of this compound are more prominent at higher concentrations. | Perform a dose-response curve to determine the lowest effective concentration that inhibits PI3K signaling without significant off-target effects. Use a more specific PI3K inhibitor as a control if available. |
| Cell line-specific responses: Different cell lines can have varying sensitivities and off-target profiles. | Characterize the effects of this compound in your specific cell line. Consider using a control cell line with a known response. | |
| Poor or no inhibition of PI3K pathway | Degraded this compound: The compound may have degraded due to improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Use fresh aliquots for each experiment. |
| Inadequate incubation time: The treatment duration may be too short to see a significant effect on downstream targets. | Perform a time-course experiment to determine the optimal incubation time for inhibiting the PI3K pathway in your cell model. | |
| Cellular resistance mechanisms: Some cell lines may have intrinsic or acquired resistance to PI3K inhibitors. | Consider combination treatments or investigate alternative signaling pathways that may be compensating for PI3K inhibition. | |
| Drug precipitation in media | Poor solubility in aqueous solutions: this compound is hydrophobic and has low solubility in water. | Prepare a high-concentration stock solution in DMSO. When diluting into culture media, ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability. Add the diluted compound to the media with gentle mixing. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 80 mg/mL (≥ 260.29 mM) | Use fresh, moisture-free DMSO for best results as absorbed moisture can reduce solubility[5]. |
| Ethanol | ~15 mg/mL | |
| Water | Insoluble |
Table 2: IC50 Values of this compound for Various Kinases
| Kinase | IC50 | Reference |
| PI3Kα | 0.5 µM | [5] |
| PI3Kδ | 0.57 µM | [5] |
| PI3Kβ | 0.97 µM | [5] |
| CK2 | 98 nM | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one month), -20°C is sufficient[11].
-
Protocol 2: In Vitro Kinase Assay for PI3K Inhibition
-
Materials:
-
Purified, recombinant PI3K enzyme
-
Kinase buffer
-
ATP (with a radiolabeled ATP tracer, e.g., [γ-³²P]ATP)
-
PIP2 substrate
-
This compound stock solution
-
Reaction termination buffer (e.g., PBS)
-
Scintillation counter
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a reaction plate, add the purified PI3K enzyme, kinase buffer, and the diluted this compound or vehicle control (DMSO).
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP mix and PIP2 substrate.
-
Incubate the reaction for 1 hour at room temperature[5].
-
Terminate the reaction by adding the reaction termination buffer.
-
Quantify the amount of phosphorylated PIP2 using a scintillation counter.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Encapsulation of PI3K Inhibitor this compound within Polymer Nanoparticles Using Ion Pairing Flash Nanoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. The commonly used PI3-kinase probe this compound is an inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Frontiers | this compound Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing LY294002 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to the PI3K inhibitor, LY294002.
Troubleshooting Guide
Encountering unexpected results or resistance to this compound can be a significant hurdle in research. This guide provides insights into common issues, their potential causes, and actionable solutions to get your experiments back on track.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced or no inhibition of cell proliferation at expected concentrations. | 1. Acquired Resistance: Prolonged exposure to this compound can lead to the selection of resistant cell populations. 2. Intrinsic Resistance: Some cell lines exhibit inherent resistance due to their genetic makeup. 3. Drug Inactivity: Improper storage or handling of this compound can lead to its degradation. | 1. Verify Resistance: Perform a dose-response curve (MTT assay) to confirm a shift in the IC50 value. 2. Investigate Mechanism: Analyze downstream signaling pathways (Western blot for p-Akt) and consider sequencing key genes in the PI3K pathway. 3. Use Fresh Inhibitor: Prepare fresh this compound stock solution and store it appropriately. 4. Consider Combination Therapy: Use this compound in combination with other inhibitors to target bypass pathways. |
| Inconsistent results between experiments. | 1. Cell Culture Variability: Differences in cell passage number, confluency, or serum concentration can affect drug sensitivity. 2. Experimental Technique: Inconsistent incubation times or reagent concentrations. | 1. Standardize Cell Culture: Use cells within a defined passage number range and maintain consistent culture conditions. 2. Strict Protocol Adherence: Ensure precise timing and concentrations for all experimental steps. |
| Unexpected increase in Akt phosphorylation upon this compound treatment. | Paradoxical Signaling: In some resistant cell lines, particularly those with acquired resistance to other drugs like gemcitabine, this compound has been observed to paradoxically enhance Akt phosphorylation.[1] | 1. Confirm with another PI3K inhibitor: Use an alternative PI3K inhibitor, such as wortmannin, to see if the effect is specific to this compound.[1] 2. Co-inhibit Akt: Combine this compound with a direct Akt inhibitor to overcome this paradoxical activation.[1] |
| No induction of apoptosis despite inhibition of PI3K signaling. | 1. Activation of Pro-Survival Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) can counteract the effects of PI3K inhibition.[2] 2. Cell Cycle Arrest: The primary effect in some cell lines may be cell cycle arrest rather than apoptosis. | 1. Assess Apoptosis Markers: Use multiple apoptosis assays (e.g., Annexin V staining, caspase activity assays) to confirm the lack of apoptosis. 2. Analyze Pro-Survival Proteins: Perform Western blotting for key anti-apoptotic proteins. 3. Consider Combination Therapy: Combine this compound with inhibitors of pro-survival pathways (e.g., Bcl-2 inhibitors).[2] |
Frequently Asked Questions (FAQs)
What is this compound and how does it work?
This compound is a potent and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks). It functions by competing with ATP for the kinase domain of PI3K, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream signaling molecules, most notably Akt, which is a key regulator of cell survival, proliferation, and growth.
What are the common mechanisms of resistance to this compound?
Resistance to this compound can arise through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for PI3K signaling. A common example is the upregulation of the MAPK/ERK pathway, which can also promote cell survival and proliferation.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as BCRP (ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4][5]
-
Alterations in Downstream Effectors: Changes in the expression or activity of proteins downstream of Akt, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2), can confer resistance even when PI3K is effectively inhibited.[2]
-
Residual Akt Activity: In some cases, incomplete inhibition of Akt phosphorylation can be sufficient to maintain cell survival and promote resistance.
How can I determine if my cell line is resistant to this compound?
The most direct way to determine resistance is to perform a cell viability assay, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50) of this compound. A significant increase in the IC50 value compared to sensitive cell lines or previously published data indicates resistance. This should be complemented with a Western blot analysis to assess the phosphorylation status of Akt (at Ser473 and Thr308) and its downstream targets (e.g., GSK3β, FoxO1) in the presence of this compound. Resistant cells may show sustained or even increased phosphorylation of Akt despite treatment.
What are some strategies to overcome this compound resistance?
Several strategies can be employed to overcome resistance to this compound:
-
Combination Therapy: This is a widely used approach. Combining this compound with inhibitors of bypass pathways (e.g., MEK inhibitors like U0126) or with cytotoxic chemotherapeutic agents (e.g., cisplatin, doxorubicin) has been shown to be effective in various cancer cell lines.[3][6]
-
Targeting Downstream Effectors: If resistance is mediated by downstream components, co-treatment with inhibitors of those specific proteins (e.g., Bcl-2 inhibitors) can restore sensitivity.
-
Inhibition of Drug Efflux Pumps: For resistance mediated by ABC transporters, co-administration of an ABC transporter inhibitor may enhance the efficacy of this compound. Interestingly, this compound itself has been shown to inhibit the function of some ABC transporters like BCRP.[4]
Can this compound be used to overcome resistance to other drugs?
Yes, in several instances, this compound has been successfully used to re-sensitize cancer cells to other therapeutic agents. For example, in sorafenib-resistant acute myeloid leukemia (AML) cells with a FLT3-ITD mutation, the continuous activation of the PI3K/Akt pathway was identified as a resistance mechanism. Treatment with this compound was able to overcome this resistance.[7][8] Similarly, this compound has been shown to enhance the cytotoxic effects of cisplatin in pancreatic cancer cells by inhibiting the pro-survival PI3K/Akt pathway that is activated by cisplatin treatment.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| NCI-H460 | Non-Small Cell Lung Cancer | ~15 | EGFR wild-type, PIK3CA mutant |
| NCI-H661 | Non-Small Cell Lung Cancer | ~18 | EGFR wild-type, PIK3CA wild-type |
| SCLC cell line panel | Small Cell Lung Cancer | ~5 | Average IC50 across six cell lines |
| HCT116 | Colorectal Carcinoma | Varies | Used as a reference in some studies |
| K562 | Chronic Myelogenous Leukemia | Varies | Used as a reference in some studies |
Data for NCI-H460 and NCI-H661 are estimated from graphical representations in the cited source.[9] SCLC data is from a panel of six cell lines.[10] HCT116 and K562 IC50 values can vary significantly depending on the study and are often used as benchmarks.[11]
Table 2: this compound Concentrations in Combination Therapies
| Combination Agent | Cell Line(s) | This compound Concentration (µM) | Effect |
| Erlotinib | NCI-H460, NCI-H661 | 10 | Enhanced inhibition of cell viability |
| Cisplatin | AsPC-1, PANC-1 | 10 | Increased apoptosis and growth inhibition |
| Trametinib | PC-9, HCC827 | 1 | Enhanced sensitivity to trametinib |
| Etoposide | SCLC cell lines | 5-25 | Potentiated growth inhibition and apoptosis |
Data compiled from studies demonstrating synergistic or additive effects.[6][9][10][12]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include untreated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.[13][14][15]
Protocol 2: Western Blot Analysis of the PI3K/Akt Pathway
This protocol describes the detection of total and phosphorylated levels of key proteins in the PI3K/Akt pathway.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β, anti-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).[13]
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: After drug treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[16][17][18][19]
Visualizations
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming acquired resistance to anticancer therapy: focus on the PI3K/AKT/mTOR pathway - ProQuest [proquest.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating effect of the PI3-kinase inhibitor this compound on cisplatin in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway [frontiersin.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Inhibition of phosphatidylinositol 3-kinase-Akt signaling blocks growth, promotes apoptosis, and enhances sensitivity of small cell lung cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Counting & Health Analysis [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis detection assay [bio-protocol.org]
- 19. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Researcher's Guide to PI3K Inhibitors: LY294002 vs. Wortmannin
This guide provides a comprehensive comparison of two widely used first-generation phosphoinositide 3-kinase (PI3K) inhibitors, LY294002 and wortmannin. It is intended for researchers, scientists, and drug development professionals seeking to understand the key differences, advantages, and limitations of these foundational research tools. We will delve into their mechanisms of action, potency, specificity, and cellular effects, supported by quantitative data and detailed experimental protocols.
Introduction to PI3K and Its Inhibitors
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is a common feature in various human cancers, making PI3K a major target for anticancer drug discovery.[1][2]
Wortmannin, a fungal metabolite, and this compound, a synthetic compound, were among the first potent inhibitors of PI3K to be identified.[3][4] They have been invaluable as research tools for elucidating the complex roles of the PI3K pathway.[3] However, both compounds have significant limitations, including off-target effects and, in the case of wortmannin, instability.[5] Understanding their distinct properties is crucial for the proper design and interpretation of experiments.
Mechanism of Action: Reversible vs. Irreversible Inhibition
The fundamental difference between this compound and wortmannin lies in their mode of binding to the PI3K enzyme.
This compound is a synthetic, morpholine-containing compound that acts as a reversible and competitive inhibitor of the ATP-binding site in the PI3K catalytic domain.[6][7] Its action is based on competition with ATP, and its inhibitory effect can be reversed by washing the compound out of the system.[7]
Wortmannin is a steroid metabolite that functions as a covalent and irreversible inhibitor of PI3K.[7][8] It forms a covalent bond with a lysine residue in the catalytic site of the enzyme, leading to permanent inactivation.[6] This irreversible nature means its effects can persist even after the compound is removed from the extracellular environment, though the cellular effect can diminish over time as the covalently-linked complex is degraded and new PI3K is synthesized.[6]
Potency and Efficacy
A major distinguishing factor is potency. Wortmannin is a significantly more potent inhibitor than this compound.
| Inhibitor | Target | IC₅₀ Value | Reference(s) |
| Wortmannin | Pan-PI3K | ~5 nM (in vitro) | [8] |
| Autophagy | ~30 nM (in cells) | [9] | |
| This compound | PI3Kα | 0.50 µM | [10] |
| PI3Kδ | 0.57 µM | [10] | |
| PI3Kβ | 0.97 µM | [10] | |
| General PI3K | ~1.4 µM | [7] |
Table 1: Comparative potency (IC₅₀) of wortmannin and this compound against PI3K.
Wortmannin's high potency makes it effective at nanomolar concentrations, while this compound requires micromolar concentrations for similar levels of PI3K inhibition.[8][10]
Specificity and Off-Target Effects
Neither compound is entirely specific to PI3K, and both are known to inhibit other structurally related and unrelated proteins, particularly at higher concentrations. This lack of specificity is a critical consideration for interpreting experimental results.[5][7]
Wortmannin also inhibits other members of the PI3K-related kinase (PIKK) family, such as mTOR, DNA-dependent protein kinase (DNA-PKcs), ataxia telangiectasia mutated (ATM), and ATR.[4][8] At high concentrations, it can also affect myosin light chain kinase (MLCK) and mitogen-activated protein kinase (MAPK).[8]
This compound has a broader range of documented off-targets. Like wortmannin, it inhibits mTOR and DNA-PK.[10][11] Additionally, it has been shown to inhibit casein kinase 2 (CK2), Pim-1 kinase, and Bromodomain-containing proteins (BETs).[7][10][12] Some of its cellular effects may also be due to direct, PI3K-independent inhibition of voltage-gated potassium (Kv) channels.[13]
| Inhibitor | Known Off-Targets | IC₅₀ / Effect | Reference(s) |
| Wortmannin | mTOR, DNA-PKcs, ATM, ATR, MLCK, MAPK, Polo-like kinases | Potency varies; often requires higher conc. | [4][8] |
| This compound | mTOR | 2.5 µM | [10] |
| DNA-PK | 1.4 µM | [10] | |
| CK2 (Casein Kinase 2) | 98 nM | [10] | |
| Kv Channels | 9.0 µM | [13] | |
| BETs (BRD2, BRD3, BRD4), Pim-1 | - | [7][12] |
Table 2: Selected off-target effects of wortmannin and this compound.
Physicochemical Properties and In-Vivo Use
The physical and chemical characteristics of these inhibitors impact their experimental utility, especially for cell-based and in-vivo studies.
| Property | Wortmannin | This compound | Reference(s) |
| Binding Type | Irreversible, Covalent | Reversible, ATP-Competitive | [7][8] |
| Stability | Unstable, reactive, short half-life (~10 min in culture) | More stable in solution | [4][8][10] |
| Solubility | - | Poor aqueous solubility | [4] |
| In-Vivo Toxicity | Causes liver dysfunction, lymphocytopenia | - (Clinical development impeded by solubility) | [4] |
Table 3: Comparison of physicochemical and pharmacokinetic properties.
This compound's superior stability makes it more suitable for longer-duration experiments where the compound needs to remain active in culture media.[10] Conversely, wortmannin's reactivity and short half-life make it challenging to use in long-term studies and have precluded its clinical development.[4][8]
Cellular Effects: Beyond Simple Inhibition
Both inhibitors are widely used to study the cellular consequences of PI3K blockade, such as the induction of apoptosis and inhibition of cell proliferation.[10][14] They are both also known to block autophagosome formation by inhibiting PI3K activity.[9][10]
However, unexpected and paradoxical effects have been observed. Notably, one study found that this compound, but not wortmannin, can enhance Akt phosphorylation in certain gemcitabine-resistant pancreatic cancer cell lines.[6][15] This suggests that in specific cellular contexts, this compound may have activities that are independent of, or even counter to, its primary role as a PI3K inhibitor.
Experimental Protocols
Accurate assessment of PI3K inhibition requires robust experimental methods. Below are generalized protocols for an in-vitro kinase assay and a cell-based Western blot analysis.
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of PI3K and its inhibition by the compounds. This protocol is based on an ELISA format.
Methodology:
-
Plate Coating: Coat a 96-well plate with a PIP3-binding protein (e.g., GRP1) and block non-specific binding sites.
-
Kinase Reaction Setup: In a separate tube or plate, prepare the kinase reaction mixture. For each reaction, add:
-
PI3K Enzyme (e.g., recombinant p110α/p85α)
-
Kinase Reaction Buffer
-
PIP2 Substrate
-
-
Inhibitor Addition: Add varying concentrations of this compound, wortmannin, or a vehicle control (e.g., DMSO) to the reaction mixtures. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add ATP to each reaction to start the phosphorylation of PIP2 to PIP3.
-
Incubation: Incubate the reaction plate for 1-2 hours at room temperature.
-
Stop Reaction: Terminate the reaction by adding EDTA.
-
Detection: Transfer the reaction mixtures to the coated 96-well plate. The newly generated PIP3 will bind to the GRP1.
-
Washing: Wash the plate to remove non-bound components.
-
Secondary Detection: Add a detector molecule (e.g., a biotinylated-PIP3 probe followed by streptavidin-HRP) and a colorimetric substrate (e.g., TMB).
-
Readout: Measure the absorbance on a plate reader. A lower signal indicates a higher level of PI3K inhibition.
Western Blot for Downstream Signaling (p-Akt)
This method assesses the activity of the PI3K pathway within cells by measuring the phosphorylation status of a key downstream target, Akt.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, C4-2) and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal pathway activity, incubate cells in serum-free media for 4-24 hours.
-
Inhibitor Treatment: Treat cells with various concentrations of this compound, wortmannin, or vehicle control for the desired time (e.g., 1-6 hours).
-
Growth Factor Stimulation (Optional): To induce pathway activation, stimulate cells with a growth factor (e.g., EGF, insulin) for a short period (e.g., 15-30 minutes) before harvesting.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473). Also, probe a separate membrane or strip and re-probe the same membrane for total Akt as a loading control.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody & Detection: Incubate with an HRP-conjugated secondary antibody, followed by washing and detection using an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the signal using a digital imager or X-ray film.
Summary and Recommendations
This compound and wortmannin are foundational tools in PI3K research, but their use requires careful consideration of their distinct characteristics.
| Feature | Wortmannin | This compound |
| Mechanism | Irreversible, covalent | Reversible, ATP-competitive |
| Potency | High (nM range) | Moderate (µM range) |
| Stability | Poor (short half-life) | Good (more stable in solution) |
| Specificity | Non-specific (PIKK family) | Non-specific (PIKK family, CK2, BETs, Kv channels) |
| Primary Use Case | Short-term experiments requiring high potency. | Longer-term experiments where inhibitor stability is required. |
| Key Limitation | Instability, toxicity, irreversible nature. | Lower potency, broad off-target profile, poor aqueous solubility. |
-
Choose Wortmannin for short-term, acute inhibition studies where high potency is paramount and its short half-life is manageable.
-
Choose this compound for longer-term cell culture experiments where a stable inhibitor is necessary. However, researchers must be vigilant about its extensive off-target effects and use appropriate controls, such as the inactive analog LY303511, to dissect PI3K-dependent vs. independent effects.[13]
For future studies requiring higher specificity, researchers are encouraged to explore the newer generations of pan-PI3K or isoform-specific PI3K inhibitors that have been developed with improved pharmacological profiles.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural determinants of phosphoinositide 3-kinase inhibition by wortmannin, this compound, quercetin, myricetin, and staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Wortmannin - Wikipedia [en.wikipedia.org]
- 9. The phosphatidylinositol 3-kinase inhibitors wortmannin and this compound inhibit autophagy in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. embopress.org [embopress.org]
- 12. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The phosphatidylinositol 3-kinase inhibitor this compound potently blocks K(V) currents via a direct mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PI3-kinase inhibitors this compound and wortmannin have different effects on proliferation of murine embryonic stem cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K inhibitor this compound, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating LY294002 Target Engagement in Cells: A Comparative Guide
For researchers in cell biology and drug discovery, confirming that a chemical probe or potential drug candidate interacts with its intended molecular target within a cellular context is a critical step. LY294002 is a widely used inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of enzymes central to numerous signaling pathways governing cell growth, proliferation, and survival. However, its utility is often debated due to its broad specificity. This guide provides a comparative analysis of this compound and alternative PI3K inhibitors, offering experimental data and detailed protocols to aid researchers in selecting and validating the appropriate tools for their studies.
Understanding this compound and Its Alternatives
This compound is a potent, cell-permeable, and reversible inhibitor of all class I PI3K isoforms (α, β, δ, and γ). It functions as an ATP-competitive inhibitor, binding to the kinase domain of the p110 catalytic subunit. While effective at inhibiting PI3K signaling, a significant drawback of this compound is its off-target activity against other kinases, including Casein Kinase 2 (CK2), DNA-dependent protein kinase (DNA-PK), and the mammalian target of rapamycin (mTOR).[1][2][3] This lack of specificity can complicate data interpretation, making it crucial to compare its performance with more selective inhibitors.
This guide will compare this compound with the following alternatives:
-
Wortmannin: A fungal metabolite that acts as a potent, irreversible, and broad-spectrum PI3K inhibitor.[4][5] Its irreversible nature and off-target effects on kinases like mTOR and DNA-PK make it a relevant, albeit sometimes problematic, comparator.[5][6]
-
Pictilisib (GDC-0941): A potent, orally bioavailable pan-Class I PI3K inhibitor with greater selectivity than this compound.[7][8][9]
-
Alpelisib (BYL719): An isoform-selective inhibitor with high potency for the PI3Kα isoform.[10][11]
-
Idelalisib (CAL-101): An isoform-selective inhibitor specifically targeting the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells.[12][13][14]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against PI3K isoforms and key off-target kinases. Lower IC50 values indicate higher potency.
Table 1: On-Target Potency of PI3K Inhibitors (IC50 values)
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) |
| This compound | 500[2] | 970[2] | 570[2] | - |
| Wortmannin | ~3-5[4] | - | - | - |
| Pictilisib (GDC-0941) | 3[7] | 33[9] | 3[7] | 75[9] |
| Alpelisib (BYL719) | 4.6[10] | 1156[10] | 290[10] | 250[10] |
| Idelalisib (CAL-101) | >1000 | >1000 | 2.5 | >1000 |
Table 2: Off-Target Activity of PI3K Inhibitors (IC50 values)
| Inhibitor | CK2 (nM) | DNA-PK (nM) | mTOR (nM) |
| This compound | 98[2] | ~1400[1] | ~2500[2] |
| Wortmannin | - | High nM range[6] | High nM range |
| Pictilisib (GDC-0941) | - | 1230 | 580 |
| Alpelisib (BYL719) | - | - | - |
| Idelalisib (CAL-101) | - | >4000 | >4000 |
Visualizing the PI3K Signaling Pathway
The PI3K pathway is a critical signaling cascade that is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of various cellular processes.
Figure 1. The PI3K/Akt signaling pathway and the point of inhibition by this compound and its alternatives.
Experimental Protocols for Target Engagement Validation
Validating that an inhibitor engages its target in cells is essential. Below are detailed protocols for common assays used to assess PI3K inhibitor activity.
Western Blot for Phospho-Akt (Ser473/Thr308)
This is the most common method to assess PI3K pathway inhibition. A decrease in the phosphorylation of Akt at Serine 473 and/or Threonine 308 indicates successful inhibition of PI3K activity.
Figure 2. Experimental workflow for Western blot analysis of Akt phosphorylation.
Materials:
-
Cell line of interest cultured to 70-80% confluency in 6-well plates.
-
PI3K inhibitors (this compound and alternatives) dissolved in DMSO.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% w/v BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-phospho-Akt (Thr308), Mouse anti-total Akt, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies (anti-rabbit IgG and anti-mouse IgG).
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of PI3K inhibitors or vehicle (DMSO) for the desired time (e.g., 1-2 hours).
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
SDS-PAGE:
-
Prepare samples by mixing equal amounts of protein (20-30 µg) with Laemmli sample buffer and boiling for 5 minutes at 95°C.
-
Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Western Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal and the loading control.
-
In-vitro PI3K Kinase Assay (HTRF)
This assay directly measures the enzymatic activity of PI3K in a cell-free system and is useful for determining the IC50 values of inhibitors. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common format.
Figure 3. Workflow for an in-vitro PI3K HTRF assay.
Materials:
-
Recombinant PI3K enzyme (specific isoform).
-
PIP2 substrate.
-
ATP.
-
PI3K inhibitor stock solutions.
-
Assay buffer.
-
HTRF detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PIP3-binding protein, and Streptavidin-Allophycocyanin).
-
384-well assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Reagent Preparation: Prepare working solutions of the PI3K enzyme, PIP2 substrate, ATP, and serial dilutions of the inhibitors in the assay buffer.
-
Assay Setup:
-
Add a small volume of the inhibitor dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the PI3K enzyme and PIP2 substrate mixture to the wells.
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Add a stop solution (e.g., EDTA) to terminate the reaction.
-
Detection:
-
Add the HTRF detection reagents to the wells.
-
Incubate the plate for the recommended time (e.g., 1-2 hours) to allow for the detection complex to form.
-
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both acceptor and donor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.
Conclusion
Validating the target engagement of this compound and other PI3K inhibitors is fundamental for the accurate interpretation of experimental results. While this compound is a potent pan-PI3K inhibitor, its off-target effects necessitate careful consideration and the use of more selective alternatives for specific research questions. The experimental protocols provided in this guide offer robust methods to assess the on-target activity of these compounds in a cellular context. By comparing the effects of broad-spectrum and isoform-selective inhibitors, researchers can gain a more nuanced understanding of the role of the PI3K signaling pathway in their biological system of interest.
References
- 1. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Idelalisib, an inhibitor of phosphatidylinositol 3-kinase p110δ, for relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. nbinno.com [nbinno.com]
Navigating the Landscape of PI3K Inhibition: A Guide to Alternatives for LY294002
Executive Summary: For decades, LY294002 has been a cornerstone tool for researchers studying the phosphoinositide 3-kinase (PI3K) signaling pathway. However, its limitations, including poor solubility, off-target effects, and modest potency, have driven the development of a new generation of small molecule inhibitors with improved specificity and clinical potential. This guide provides a comprehensive comparison of key alternatives to this compound, presenting quantitative data, detailed experimental protocols, and visual aids to help researchers select the optimal inhibitor for their specific needs. We compare pan-PI3K inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors, offering a clear perspective on the evolution and current state of PI3K-targeted research.
The Predecessors: Understanding this compound and its Limitations
This compound and Wortmannin are considered first-generation PI3K inhibitors.[1] While instrumental in early research, they are limited by a lack of specificity, targeting multiple PI3K isoforms and other unrelated kinases.[1][2][3] this compound, a synthetic molecule, is a reversible inhibitor but suffers from poor aqueous solubility and off-target effects on enzymes like casein kinase 2 (CK2), mTOR, and DNA-PK.[1][3][4][5] Wortmannin, a fungal metabolite, is a more potent, irreversible inhibitor but also lacks specificity and has a short half-life.[1][6] These characteristics can confound experimental results and have prevented their clinical development.[1]
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This compound [label="this compound"]; Wortmannin [label="Wortmannin"]; Buparlisib [label="Buparlisib"]; Pictilisib [label="Pictilisib (GDC-0941)"]; Alpelisib [label="Alpelisib (PI3Kα)"]; Idelalisib [label="Idelalisib (PI3Kδ)"]; Duvelisib [label="Duvelisib (PI3Kδ/γ)"]; Dactolisib [label="Dactolisib (BEZ-235)"];
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Table 1: Comparison of First-Generation PI3K Inhibitors
| Inhibitor | Target(s) | IC50 | Mode of Action | Key Limitations |
| This compound | Pan-Class I PI3K, CK2, mTOR, DNA-PK | ~1.4 µM (for PI3K)[7] | Reversible, ATP-competitive[1] | Poor solubility, off-target effects, low potency[1][3] |
| Wortmannin | Pan-Class I, II, III PI3K, mTOR, DNA-PK | ~5 nM (for PI3K)[6] | Covalent, Irreversible[6] | Non-specific, short half-life, hepatotoxicity[1][6] |
Newer Generation Alternatives to this compound
The limitations of early compounds spurred the development of more selective and potent inhibitors, broadly categorized as pan-PI3K inhibitors, isoform-specific inhibitors, and dual PI3K/mTOR inhibitors.[8][9] These "second-generation" agents generally exhibit improved pharmacological properties and have seen greater success in clinical trials.[10][11][12]
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// Inhibitor connections pan_inhib -> pi3k [arrowhead="tee", color="#EA4335", style=dashed]; iso_inhib -> pi3k [arrowhead="tee", color="#EA4335", style=dashed]; dual_inhib -> pi3k [arrowhead="tee", color="#EA4335", style=dashed]; dual_inhib -> mtorc1 [arrowhead="tee", color="#EA4335", style=dashed]; dual_inhib -> mtorc2 [arrowhead="tee", color="#EA4335", style=dashed]; } enddot Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Pan-Class I PI3K and Dual PI3K/mTOR Inhibitors
Pan-PI3K inhibitors target all four class I isoforms (α, β, δ, γ).[9] Dual PI3K/mTOR inhibitors were developed to block the pathway at multiple points, potentially overcoming feedback loops that can limit the efficacy of single-target agents.[8]
Pictilisib (GDC-0941): A potent, orally bioavailable pan-inhibitor of class I PI3K with strong activity against p110α and p110δ.[13][14] It has demonstrated antitumor activity in various xenograft models.[13][14]
Buparlisib (BKM120): An oral pan-PI3K inhibitor that targets all four class I isoforms in the nanomolar range.[15]
Dactolisib (BEZ-235): An imidazoquinoline derivative that acts as a dual PI3K/mTOR inhibitor, targeting p110α/γ/δ/β and mTOR.[16]
Table 2: Comparison of Pan-PI3K and Dual PI3K/mTOR Inhibitors (IC50 in nM)
| Inhibitor | Class | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR |
| Pictilisib (GDC-0941) | Pan-PI3K | 3[14] | 33[14] | 75[14] | 3[14] | 580 (193-fold less than α)[14] |
| Buparlisib (BKM120) | Pan-PI3K | 52[15] | 166[15] | 262[15] | 116[15] | - |
| Dactolisib (BEZ-235) | Dual PI3K/mTOR | 4[16] | 75[16] | 5[16] | 7[16] | 20.7[16] |
Isoform-Specific PI3K Inhibitors
Targeting specific PI3K isoforms offers the potential for increased efficacy in certain cancer types and a more favorable toxicity profile.[8][11] For example, p110α (encoded by PIK3CA) is frequently mutated in solid tumors, while p110δ is primarily expressed in leukocytes and is a key target in hematological malignancies.[17][18][19]
Alpelisib (BYL719): An oral inhibitor highly selective for the p110α isoform.[17][20] It is the first FDA-approved PI3K inhibitor for treating HR-positive, HER2-negative, PIK3CA-mutated advanced breast cancer.[17][21]
Idelalisib (Zydelig): The first PI3K inhibitor to receive FDA approval, it selectively targets the p110δ isoform.[18][22] By inhibiting PI3Kδ, it induces apoptosis in malignant B-cells and is used to treat certain blood cancers like chronic lymphocytic leukemia (CLL).[18][19][23]
Table 3: Comparison of Isoform-Specific PI3K Inhibitors (IC50 in nM)
| Inhibitor | Primary Target | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ |
| Alpelisib (BYL719) | PI3Kα | 5[20] | >1000 | >1000 | >1000 |
| Idelalisib (CAL-101) | PI3Kδ | 8600 | 4000 | 2100 | 2.5 |
| Duvelisib | PI3Kδ/γ | 1900 | 2500 | 25 | 2.5 |
Note: IC50 values can vary depending on the assay conditions. The values presented are representative figures from published literature.
Experimental Protocols
Reproducible and rigorous experimental design is critical when evaluating and comparing kinase inhibitors. Below are standardized protocols for key assays.
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In Vitro Kinase Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents and Materials: Recombinant human PI3K isoforms (e.g., p110α/p85α), lipid substrate (e.g., PIP2), [γ-³³P]-ATP, kinase buffer, test compounds dissolved in DMSO, and SPA (Scintillation Proximity Assay) beads.
-
Procedure:
-
Add kinase buffer, lipid substrate, and recombinant PI3K enzyme to a 96-well plate.
-
Add test compounds at various concentrations (typically a serial dilution). A DMSO-only well serves as a negative control.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add SPA beads, which capture the radiolabeled product (PIP3).
-
Measure the signal using a scintillation counter.
-
-
Data Analysis: Plot the percentage of inhibition against the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[24]
Western Blot for Downstream Pathway Inhibition
This method is used to assess whether an inhibitor blocks the PI3K signaling cascade within cells by measuring the phosphorylation status of downstream targets like Akt.
-
Cell Culture and Treatment:
-
Plate cancer cell lines (e.g., U87MG, PC3) and grow to 70-80% confluency.
-
Treat cells with the PI3K inhibitor at various concentrations for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for a phosphorylated protein (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt) to confirm equal loading.[25]
-
Cell Viability / Proliferation Assay
This assay measures the effect of an inhibitor on the growth and survival of cancer cells.
-
Cell Plating: Seed tumor cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of inhibitor concentrations (e.g., 0-10 µM) for a prolonged period, typically 72 hours.[20]
-
Viability Measurement:
-
Use a reagent-based method such as MTT, MTS, or a fluorescent dye like CyQuant.[20]
-
For example, with CyQuant, lyse the cells and add the dye, which binds to cellular nucleic acids.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis: Normalize the signal to the vehicle-treated control cells to calculate the percentage of viability. Plot viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K inhibitor this compound, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Wortmannin - Wikipedia [en.wikipedia.org]
- 7. stemcell.com [stemcell.com]
- 8. onclive.com [onclive.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Lights and Shade of Next-Generation Pi3k Inhibitors in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labiotech.eu [labiotech.eu]
- 12. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Idelalisib - Wikipedia [en.wikipedia.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. selleckchem.com [selleckchem.com]
- 21. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 22. ZYDELIG® (idelalisib) - P13K Inhibitor - Mechanism of Action [zydelig.com]
- 23. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 24. researchgate.net [researchgate.net]
- 25. medchemexpress.com [medchemexpress.com]
Cross-Validation of LY294002 Results with Genetic Knockouts: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity and efficacy of molecular tools is paramount. This guide provides an objective comparison of the widely used PI3K inhibitor, LY294002, with the more targeted approach of genetic knockouts of PI3K isoforms. By presenting supporting experimental data, detailed protocols, and clear visual aids, this document aims to facilitate informed decisions in research and drug development.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. For decades, the small molecule inhibitor this compound has been an invaluable tool for studying the physiological roles of PI3K. However, questions regarding its specificity and potential off-target effects necessitate a careful cross-validation of findings with more precise genetic techniques, such as isoform-specific knockouts.
Data Presentation: Quantitative Comparison of this compound and PI3K Isoform Knockdown
To provide a clear comparison, the following tables summarize quantitative data from studies where the effects of this compound were compared with those of genetic knockdown of specific PI3K isoforms.
Table 1: Effect on Cell Growth in Estrogen Receptor-Positive (ER+) Breast Cancer Cells
| Cell Line | Treatment/Condition | Mean Relative Cell Growth (%) | Standard Deviation |
| MCF-7 | Control siRNA (-E2) | 100 | - |
| This compound (20 µM, -E2) | ~10 | - | |
| PIK3CA siRNA (-E2) | ~10 | - | |
| PIK3CB siRNA (-E2) | ~95 | - | |
| T47D | Control siRNA (-E2) | 100 | - |
| This compound (20 µM, -E2) | ~20 | - | |
| PIK3CA siRNA (-E2) | ~25 | - | |
| PIK3CB siRNA (-E2) | ~100 | - | |
| HCC712 | Control siRNA (-E2) | 100 | - |
| This compound (20 µM, -E2) | ~40 | - | |
| PIK3CA siRNA (-E2) | ~50 | - | |
| PIK3CB siRNA (-E2) | ~60 | - |
Data is estimated from graphical representations in the source material and presented as a percentage of the control condition. -E2 indicates estrogen-deprived conditions.[1]
Table 2: Effect on Apoptosis in Estrogen Receptor-Positive (ER+) Breast Cancer Cells
| Cell Line | Treatment/Condition | Mean Percentage of Apoptotic Cells | Standard Deviation |
| MCF-7 | Control siRNA (-E2) | <5 | - |
| PIK3CA siRNA (-E2) | ~25 | - | |
| PIK3CB siRNA (-E2) | <5 | - | |
| Dual PIK3CA/PIK3CB siRNA (-E2) | ~35 | - | |
| T47D | Control siRNA (-E2) | <5 | - |
| PIK3CA siRNA (-E2) | ~15 | - | |
| PIK3CB siRNA (-E2) | <5 | - | |
| Dual PIK3CA/PIK3CB siRNA (-E2) | ~20 | - | |
| HCC712 | Control siRNA (-E2) | <5 | - |
| PIK3CA siRNA (-E2) | ~10 | - | |
| PIK3CB siRNA (-E2) | ~10 | - | |
| Dual PIK3CA/PIK3CB siRNA (-E2) | ~20 | - |
Data is estimated from graphical representations in the source material. Apoptosis was assessed by counting Hoechst-stained nuclei. -E2 indicates estrogen-deprived conditions.[1]
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the PI3K signaling pathway, a typical experimental workflow for comparing a pharmacological inhibitor with genetic knockouts, and the logical relationship of cross-validation.
Caption: The PI3K/Akt signaling pathway and points of intervention.
References
LY294002 Versus Modern PI3K Inhibitors: A Comparative Analysis of Specificity
For researchers, scientists, and drug development professionals, understanding the specificity of kinase inhibitors is paramount for both efficacy and safety. This guide provides a detailed comparison of the seminal PI3K inhibitor, LY294002, with a selection of newer, more targeted inhibitors that have since been developed. We will delve into their inhibitory profiles, the experimental methods used to determine them, and the underlying signaling pathways.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound was one of the first synthetic, potent, and cell-permeable inhibitors of PI3K and has been an invaluable tool in dissecting the PI3K pathway. However, its broad specificity has led to the development of more refined inhibitors with improved isoform selectivity and reduced off-target effects.
Quantitative Inhibitor Specificity: A Head-to-Head Comparison
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC50 values for this compound and a selection of newer PI3K inhibitors against the four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and key off-target kinases. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity (IC50) Against Class I PI3K Isoforms
| Inhibitor | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) | Selectivity Profile |
| This compound | 500[1][2] | 970[1][2] | - | 570[1][2] | Pan-PI3K (with some isoform preference) |
| Pictilisib (GDC-0941) | 3[3][4] | 33[3][4] | 75[3][4] | 3[3][4] | Pan-PI3K |
| Buparlisib (BKM120) | 52[5] | 166[5] | 262[5] | 116[5] | Pan-PI3K |
| Alpelisib (BYL719) | 5[6] | 1200[7] | 250[7] | 290[7] | p110α-selective |
| Taselisib (GDC-0032) | 0.29 (Ki)[8][9] | 9.1 (Ki)[8][9] | 0.97 (Ki)[8][9] | 0.12 (Ki)[8][9] | p110α/δ-dominant, β-sparing |
| Idelalisib (CAL-101) | 8600[10][11] | 4000[10][11] | 2100[10][11] | 2.5[12][13] | p110δ-selective |
Note: IC50 and Ki values can vary depending on the assay conditions. Data is compiled from multiple sources for comparison.
Table 2: Inhibitory Activity (IC50) Against Common Off-Target Kinases
| Inhibitor | mTOR (nM) | DNA-PK (nM) | CK2 (nM) | Other Notable Off-Targets |
| This compound | ~20,000[14] | 1,400[15] | 98[1][2] | PIM1, BET bromodomains[13] |
| Pictilisib (GDC-0941) | 580[3][4] | 1230[3][4] | - | - |
| Buparlisib (BKM120) | Weakly active | Weakly active | - | Microtubule polymerization[4] |
| Alpelisib (BYL719) | >50-fold selective for PI3Kα | - | - | - |
| Taselisib (GDC-0032) | - | - | - | PI3K-C2β, hVPS34 |
| Idelalisib (CAL-101) | >4000-fold selective for p110δ[12] | >4000-fold selective for p110δ[12] | - | C2β, hVPS34[12] |
The PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is a crucial intracellular signaling cascade that governs a multitude of cellular functions. The diagram below illustrates the canonical PI3K/AKT/mTOR signaling pathway and indicates the points of inhibition for different classes of PI3K inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Methodologies for Specificity Analysis
A variety of biochemical and cell-based assays are employed to determine the specificity of kinase inhibitors. Below are outlines of the key experimental protocols used to generate the data in this guide.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
1. Radiometric Kinase Assay
This traditional method measures the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Principle: A kinase reaction is performed with a purified kinase, a suitable substrate (e.g., a peptide or lipid like PIP2), and ATP that has its gamma-phosphate radiolabeled (usually with ³²P or ³³P). In the presence of an active kinase, the radiolabeled phosphate is transferred to the substrate. The amount of radioactivity incorporated into the substrate is then quantified, which is inversely proportional to the inhibitory activity of the compound being tested.
-
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, substrate, and varying concentrations of the inhibitor in a suitable buffer.
-
Initiation: The reaction is initiated by adding the radiolabeled ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30-60 minutes).
-
Termination: The reaction is stopped, often by adding a strong acid or by spotting the reaction mixture onto a phosphocellulose paper which binds the substrate.
-
Washing: Unincorporated radiolabeled ATP is washed away.
-
Quantification: The amount of radioactivity on the paper is measured using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen™, HTRF™)
TR-FRET assays are a popular high-throughput screening method that measures kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.
-
Principle: The assay involves a kinase, an ATP donor, a fluorescently labeled substrate (the FRET acceptor, e.g., labeled with fluorescein), and a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate (the FRET donor, e.g., labeled with Terbium or Europium). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor lanthanide results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the amount of phosphorylated substrate.
-
Protocol Outline:
-
Kinase Reaction: The kinase, substrate, ATP, and inhibitor are incubated together.
-
Detection: A solution containing a detection antibody and EDTA (to stop the kinase reaction) is added.
-
Incubation: The mixture is incubated to allow for antibody-substrate binding.
-
Measurement: The plate is read on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (for the donor and acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curve.
-
Cellular Target Identification
Chemical Proteomics
This powerful technique is used to identify the direct binding targets of a drug from a complex cellular lysate.
-
Principle: An inhibitor is chemically modified to include a reactive group and an affinity tag (e.g., biotin). This modified inhibitor is incubated with cell lysate or intact cells. The inhibitor covalently binds to its targets. The tagged proteins are then enriched using affinity purification (e.g., with streptavidin beads for biotin-tagged inhibitors) and subsequently identified by mass spectrometry.
-
Protocol Outline:
-
Probe Synthesis: A chemical analog of the inhibitor is synthesized with a reactive group and an affinity handle.
-
Cellular Labeling: Cells or cell lysates are treated with the probe.
-
Lysis and Affinity Capture: The cells are lysed, and the probe-labeled proteins are captured on affinity beads.
-
Washing: Non-specifically bound proteins are washed away.
-
Elution and Digestion: The captured proteins are eluted and digested into smaller peptides, typically with trypsin.
-
Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: The identified proteins are potential targets of the inhibitor.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing the specificity of a kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor specificity profiling.
Conclusion
This compound remains a valuable tool for studying the broad consequences of PI3K inhibition. However, its off-target effects necessitate careful interpretation of experimental results. The development of newer PI3K inhibitors with high isoform selectivity has provided researchers with more precise tools to dissect the specific roles of each PI3K isoform in health and disease. As the data presented in this guide illustrates, inhibitors like alpelisib and idelalisib offer significantly improved specificity for p110α and p110δ, respectively, compared to the broad-spectrum activity of this compound. This increased precision is crucial for the development of effective and well-tolerated targeted therapies. The selection of an appropriate PI3K inhibitor should, therefore, be guided by the specific research question and a thorough understanding of its selectivity profile.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. selleckchem.com [selleckchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoform-selective targeting of PI3K: time to consider new opportunities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. m.youtube.com [m.youtube.com]
- 10. cube-biotech.com [cube-biotech.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. The commonly used PI3-kinase probe this compound is an inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LY294002 Efficacy Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of LY294002, a foundational phosphoinositide 3-kinase (PI3K) inhibitor, across various in vitro and in vivo cancer models. By presenting key experimental data, detailed methodologies, and visual pathways, this document serves as a comprehensive resource for understanding the compound's therapeutic potential and limitations.
Introduction to this compound
This compound is a synthetic, cell-permeable, and reversible inhibitor of PI3K.[1] It functions as an ATP-competitive inhibitor, primarily targeting the catalytic subunits of Class I PI3Ks, which are central components of the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][4] Its constitutive activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.
While this compound has been instrumental in elucidating the role of PI3K signaling in oncology research, it is known to be a broad-spectrum inhibitor with effects on other kinases, such as mTOR, DNA-dependent protein kinase (DNA-PK), and Casein Kinase 2 (CK2).[2] Due to its relatively low specificity and unfavorable pharmacological properties, including a short half-life and toxicity, this compound has not progressed to clinical trials but remains a vital tool in preclinical cancer studies.[4][5]
Mechanism of Action: The PI3K/Akt/mTOR Pathway
This compound exerts its primary anti-tumor effects by blocking the PI3K enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action inhibits the recruitment and subsequent activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[6] The inactivation of Akt disrupts a cascade of survival signals, ultimately leading to decreased cell proliferation, cell cycle arrest, and the induction of apoptosis.[2][7]
References
- 1. bca-protein.com [bca-protein.com]
- 2. selleckchem.com [selleckchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Tamoxifen and the PI3K Inhibitor: this compound Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Dual Role of LY294002 in PI3K and BET Bromodomain Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the polypharmacology of small molecule inhibitors is crucial for interpreting experimental results and designing novel therapeutic strategies. This guide provides a comparative assessment of LY294002, a well-known phosphatidylinositol 3-kinase (PI3K) inhibitor, which also exhibits inhibitory activity against the bromodomain and extra-terminal (BET) family of proteins. We compare its dual-inhibitory action with other relevant compounds and provide detailed experimental protocols for assessing these activities.
This compound was originally developed as a potent and specific inhibitor of PI3K, a key enzyme in a signaling pathway that is frequently dysregulated in cancer and other diseases.[1][2] It acts as a reversible, ATP-competitive inhibitor of all class I PI3K isoforms.[1][3] More recently, quantitative chemoproteomic profiling revealed that this compound also binds to the bromodomains of BET proteins, specifically BRD2, BRD3, and BRD4, thereby interfering with their function as epigenetic readers.[4][5] This off-target activity has significant implications for the interpretation of studies using this compound solely as a PI3K inhibitor.
This guide compares this compound with SF2523, a potent dual PI3K/BET inhibitor, and GNE-317, a PI3K/mTOR inhibitor, to provide a broader context for its activity. Additionally, we include LY303511, a close analog of this compound that lacks PI3K inhibitory activity but retains BET bromodomain inhibition, serving as an essential control for dissecting the effects of BET inhibition from PI3K inhibition.[4][5]
Performance Comparison of PI3K and BET Bromodomain Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and its comparators against various PI3K isoforms and BET bromodomains. This quantitative data allows for a direct comparison of their potency and selectivity.
| Compound | Target | IC50 | Reference(s) |
| This compound | PI3Kα | 0.5 µM | [3][6] |
| PI3Kβ | 0.97 µM | [3][6] | |
| PI3Kδ | 0.57 µM | [3][6] | |
| PI3K (general) | 1.4 µM | [1][2] | |
| BRD2, BRD3, BRD4 | ~1-2 µM | ||
| SF2523 | PI3Kα | 34 nM | [7] |
| PI3Kγ | 158 nM | [7] | |
| BRD4 | 241 nM | [7] | |
| mTOR | 280 nM | [7] | |
| DNA-PK | 9 nM | [7] | |
| GNE-317 | PI3Kα | 2 nM (Ki) | |
| GBM Cell Lines (IC50) | 0.26 - 3.49 µM | [8] | |
| LY303511 | PI3K | Inactive | [4][5] |
| BET Bromodomains | Active (qualitative) | [4][5] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approaches to study these inhibitors, the following diagrams are provided.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The commonly used PI3-kinase probe this compound is an inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safe Disposal of LY294002: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for LY294002, a potent PI3K inhibitor widely used in cell signaling research.
Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with chemical waste. The following procedures are based on general hazardous waste disposal principles and should be adapted to comply with local and institutional regulations.
Disposal Protocol for this compound
This compound should be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect un-used or expired this compound powder, as well as contaminated personal protective equipment (PPE) such as gloves and weighing boats, in a designated and clearly labeled solid hazardous waste container.
-
Liquid Waste:
-
Solutions of this compound, typically dissolved in solvents like DMSO, should be collected in a separate, compatible liquid hazardous waste container labeled for organic solvent waste.[1]
-
Aqueous solutions containing this compound should be collected in a designated aqueous hazardous waste container. Do not mix organic solvents with aqueous waste.[1]
-
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Container Management:
-
Use only approved, chemically resistant containers for waste collection.
-
Ensure all waste containers are kept securely closed except when adding waste.[1]
-
All containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound". Include any solvents present in the mixture.
-
-
Decontamination of Labware:
-
Glassware and other reusable lab equipment contaminated with this compound must be decontaminated.
-
The initial rinse should be with a suitable solvent (e.g., the solvent used to dissolve the this compound) and this rinsate must be collected as hazardous liquid waste.[1]
-
For highly toxic compounds, it is best practice to collect the first three rinses as hazardous waste.[1]
-
After the initial hazardous rinses, labware can typically be washed according to standard laboratory procedures.
-
-
Waste Pickup and Disposal:
-
Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Schedule a pickup with your institution's Environmental Health and Safety (EHS) office for final disposal. Do not attempt to dispose of the chemical waste yourself.
-
Quantitative Data Summary
Specific quantitative limits for the disposal of this compound are determined by local and national regulations and are not universally defined. Always consult your institution's EHS guidelines for specific concentration limits or other quantitative requirements for chemical waste disposal.
| Parameter | Guideline |
| Aqueous Disposal | Prohibited. Do not dispose of in the sewer system.[2] |
| Solid Waste Disposal | Must be disposed of as hazardous waste, not in household or general garbage.[2] |
| Container Rinsate | The first rinse of an empty container must be collected and disposed of as hazardous waste.[1] |
| Regulatory Compliance | Disposal must be conducted in accordance with official regulations. Consult your institution's Environmental Health and Safety office. |
This compound Signaling Pathway
This compound is a well-characterized inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The diagram below illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: PI3K/Akt signaling pathway with this compound inhibition point.
Experimental Workflow for Waste Disposal
The logical flow for handling and disposing of this compound waste is depicted in the following diagram. This workflow ensures that all forms of waste are correctly segregated and managed from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, protecting both themselves and the environment. Always consult your institution-specific Safety Data Sheets (SDS) and waste disposal guidelines.
References
Essential Safety and Operational Guide for Handling LY294002
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of LY294002, a potent phosphoinositide 3-kinase (PI3K) inhibitor.
This document provides critical safety protocols and logistical plans to ensure the safe handling of this compound in a laboratory setting. Adherence to these guidelines is essential to mitigate risks of exposure and ensure a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. The primary hazards include:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound, particularly in its powdered form.
| PPE Category | Item | Specification |
| Hand Protection | Chemically Resistant Gloves | Nitrile or Neoprene gloves are recommended. When using Dimethyl Sulfoxide (DMSO) as a solvent, double gloving is advised. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Respiratory Protection | NIOSH-approved Respirator | An N95 or higher-rated respirator is required when handling the powdered form of this compound to prevent inhalation. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect skin and clothing. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Emergency Procedures: Immediate First Aid
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Operational and Disposal Plans
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
Spill Management: In case of a spill of powdered this compound:
-
Evacuate the immediate area.
-
Wear all required PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material, such as chem-sorb powder, to avoid raising dust.
-
Carefully scoop the mixture into a sealed, labeled hazardous waste container.
-
Clean the spill area with a detergent solution followed by a 70% ethanol solution.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan: All waste materials contaminated with this compound are considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.
-
Contaminated Materials: This includes gloves, lab coats, weigh boats, pipette tips, and any other materials that have come into contact with this compound.
-
Waste Containers: Use designated, clearly labeled, and sealed containers for cytotoxic waste.
-
Disposal Route: Do not dispose of this compound down the drain. All waste must be collected by a licensed hazardous waste disposal service.
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
